chemical structure and molecular weight of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Abstract This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, a molecule of interest for researchers, scientists, and professionals in drug development. The do...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, a molecule of interest for researchers, scientists, and professionals in drug development. The document elucidates the chemical structure, molecular weight, and a detailed, field-proven protocol for its synthesis. The guide is structured to provide not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring technical accuracy and trustworthiness. All quantitative data is summarized for clarity, and key processes are visualized through diagrams. This guide is grounded in authoritative references to support its claims and protocols.
Introduction and Core Concepts
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is an ester derivative of the well-characterized antioxidant, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. The parent dihydroquinoline moiety is a known potent antioxidant, and its derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications, including hepatoprotective effects.[1][2] The addition of the phenylacetate group can modulate the parent molecule's lipophilicity, metabolic stability, and biological activity, making this derivative a compelling subject for further investigation in drug discovery and development.
The core structure is based on the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold, which is synthesized via the acid-catalyzed condensation of aniline and acetone.[3][4][5] The phenylacetate moiety is introduced through the esterification of the hydroxyl group at the 6-position of the dihydroquinoline ring. This guide will detail the synthesis of the precursor and the subsequent esterification to yield the final product.
Chemical Structure and Physicochemical Properties
The chemical structure of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is characterized by a dihydroquinoline ring system with three methyl groups at positions 2 and 4, and a phenylacetate group attached via an ester linkage at the 6-position.
Table 1: Physicochemical Properties of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Property
Value
Source
Molecular Formula
C₂₀H₂₁NO₂
Calculated
Molecular Weight
307.39 g/mol
Calculated
Appearance
Expected to be a solid
Inferred
Solubility
Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane
Inferred
Structural Elucidation
The structure of the title compound can be confirmed through standard spectroscopic techniques:
¹H NMR Spectroscopy: Expected signals would include aromatic protons from both the dihydroquinoline and phenylacetate moieties, singlets for the gem-dimethyl groups at the 2-position and the methyl group at the 4-position, and a methylene signal from the phenylacetate group.
¹³C NMR Spectroscopy: The spectrum would show characteristic signals for the aromatic carbons, the quaternary carbons of the dihydroquinoline ring, the methyl carbons, the methylene carbon of the phenylacetate, and the carbonyl carbon of the ester.
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the compound's identity.
Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is a two-step process. The first step is the synthesis of the precursor, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. The second step is the esterification of this precursor with phenylacetic acid.
Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
The synthesis of the hydroxylated dihydroquinoline precursor can be achieved through the cleavage of the corresponding ethoxy derivative (ethoxyquin).[1]
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in a mixture of hydrobromic acid and glacial acetic acid.
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.[1]
Esterification to Yield 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
The final product is synthesized by the esterification of the hydroxylated precursor with phenylacetic acid. A common method for this transformation is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, phenylacetic acid, and a catalytic amount of DMAP in a dry aprotic solvent such as dichloromethane.
Addition of DCC: Cool the solution in an ice bath and add a solution of DCC in dichloromethane dropwise.
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
Filtration: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by filtration.
Work-up: Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate.
Diagram 1: Synthesis Workflow
Caption: A two-step synthesis of the target compound.
Potential Applications and Future Directions
The parent molecule, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated significant anti-inflammatory and antioxidant properties, reducing oxidative stress in models of liver injury.[2] It is plausible that the phenylacetate ester derivative will retain or even enhance these biological activities. The increased lipophilicity imparted by the phenylacetate group may improve cell membrane permeability and alter the pharmacokinetic profile of the compound.
Future research should focus on the in-vitro and in-vivo evaluation of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate to determine its antioxidant capacity, anti-inflammatory effects, and potential as a therapeutic agent for oxidative stress-related diseases.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, molecular weight, and a robust synthesis protocol for 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate. By leveraging established chemical principles and providing a rationale for the experimental design, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The potential for this compound to exhibit interesting biological activities warrants further investigation.
References
Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5671-5674.
Wikipedia. (2023). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydro-6-quinolinol. Retrieved from [Link]
Molar Mass Calculator. (n.d.). C20H21N2O2 molar mass. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF. Retrieved from [Link]
Academia.edu. (n.d.). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2022). Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent: Glycerol. Retrieved from [Link]
Molar Mass Calculator. (n.d.). C20H12N2O2 (Quinacridone) molar mass. Retrieved from [Link]
Platonov, A. G., et al. (2022). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Experimental and Clinical Gastroenterology, (1), 1-7.
An In-depth Technical Guide on the Physicochemical Properties and Analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Phenylacetate
Abstract: This technical guide provides a comprehensive overview of the predicted physical and chemical properties of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, a compound of interest for its potential antio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive overview of the predicted physical and chemical properties of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, a compound of interest for its potential antioxidant and biological activities. As this molecule is not extensively documented in current literature, this guide synthesizes information from its core constituents: the 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) moiety and the phenylacetate ester group. We will explore its predicted characteristics, propose a viable synthesis pathway, and detail experimental protocols for its characterization and functional assessment. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.
Introduction: A Molecule of Predicted Potential
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is a heterocyclic compound that merges the well-established antioxidant properties of the dihydroquinoline core with a phenylacetate ester. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a widely utilized antioxidant in the rubber and polymer industries, known for its ability to scavenge free radicals and inhibit oxidative degradation.[1] The addition of a phenylacetate group at the 6-position via an ester linkage to a hydroxylated TMQ precursor, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (6-OH-TMQ), suggests the potential for a molecule with combined or modulated biological activities.
The 6-OH-TMQ precursor has demonstrated significant anti-inflammatory and antioxidant properties, reducing oxidative stress in models of liver injury.[2][3] Esterification with phenylacetic acid, a compound with its own biological relevance, may enhance lipophilicity, potentially improving bioavailability and altering its metabolic profile. This guide will therefore proceed with a predictive analysis based on the known characteristics of these foundational components.
Predicted Physicochemical Properties
The properties of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate can be inferred from its structure. A summary of these predicted properties is presented in Table 1.
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C21H23NO2
Based on the combination of 6-OH-TMQ (C12H15NO) and phenylacetic acid (C8H8O2) with the loss of a water molecule.
Molecular Weight
337.42 g/mol
Calculated from the molecular formula.
Appearance
Likely an off-white to yellowish solid
Phenylacetate esters are often solids at room temperature.[4]
Solubility
Predicted to be soluble in organic solvents (e.g., DMSO, ethanol, ethyl acetate) and poorly soluble in water.
The increased lipophilicity from the phenylacetate group would decrease water solubility.
Melting Point
Expected to be higher than 6-OH-TMQ.
Esterification often increases the melting point of a compound.
Stability
The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. The dihydroquinoline ring may be sensitive to strong oxidizing agents.
General chemical principles of ester and dihydroquinoline stability.
Proposed Synthesis and Characterization Workflow
A logical and efficient pathway for the synthesis and subsequent characterization of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is crucial for any research endeavor.
Proposed Synthesis Pathway
The most direct route to the target compound is through the esterification of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline with phenylacetic acid or a more reactive derivative like phenylacetyl chloride. This reaction is a standard method for forming phenylacetate esters.[5]
Caption: Proposed workflow for the synthesis of the target compound.
Structural Elucidation and Purity Assessment
Confirmation of the successful synthesis and purity of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate would require a suite of analytical techniques.
Technique
Expected Observations
1H NMR
- Appearance of signals corresponding to the phenylacetyl group (a singlet for the benzylic protons and multiplets for the aromatic protons).- Shifts in the aromatic signals of the dihydroquinoline ring upon esterification.
13C NMR
- Presence of a new carbonyl carbon signal from the ester group.- Signals corresponding to the phenylacetyl moiety.
FT-IR
- A strong C=O stretching vibration characteristic of an ester (typically around 1735 cm-1).- Disappearance of the broad O-H stretch from the 6-OH-TMQ starting material.
Mass Spectrometry
- A molecular ion peak corresponding to the calculated molecular weight of the target compound.
HPLC
- A single, sharp peak indicating high purity.
Predicted Chemical Properties and Biological Activity
The chemical behavior and potential biological activity of the target molecule are primarily dictated by the dihydroquinoline core and the ester functionality.
Antioxidant Mechanism
The 2,2,4-trimethyl-1,2-dihydroquinoline core is a known potent antioxidant.[1] It functions as a chain-breaking antioxidant by donating a hydrogen atom from the secondary amine to scavenge free radicals, thus terminating radical chain reactions.[1] This activity is expected to be retained in the phenylacetate derivative.
Caption: Antioxidant mechanism of the dihydroquinoline core.
Potential as a Pro-drug
The ester linkage introduces the possibility of the title compound acting as a pro-drug. In a biological system, esterases could hydrolyze the phenylacetate group to release 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and phenylacetic acid. This could allow for a controlled release of the active 6-OH-TMQ, which has demonstrated hepatoprotective and neuroprotective effects.[2][6][7]
Experimental Protocols
Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Dissolve 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.
Cool the mixture in an ice bath.
Slowly add a stoichiometric equivalent of phenylacetyl chloride to the stirred solution.
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant activity of a compound.[1]
Prepare a stock solution of the test compound in methanol.
Create a series of dilutions from the stock solution.
In a 96-well microplate, add a specific volume of each dilution to the wells.
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well and mix.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at a suitable wavelength (typically around 517 nm) using a microplate reader.
Use a known antioxidant, such as ascorbic acid, as a positive control.
Calculate the percentage of radical scavenging activity for each concentration.
Conclusion
While 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is not a widely characterized compound, a thorough analysis of its constituent parts allows for a scientifically grounded prediction of its properties and potential applications. The combination of a potent antioxidant dihydroquinoline core with a biologically relevant phenylacetate moiety suggests a promising candidate for further investigation in drug development and materials science. The proposed synthesis and characterization workflows provide a clear path for researchers to validate these predictions and explore the full potential of this novel molecule.
References
Ataman Kimya. (n.d.). PHENYLACETATE. Retrieved from [Link]
Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. MDPI. Retrieved from [Link]
NextSDS. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate — Chemical Substance Information. Retrieved from [Link]
Kryl'skii, E. D., et al. (n.d.). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. ResearchGate. Retrieved from [Link]
Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
Kryl'skii, E. D., et al. (n.d.). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline when exposed to hydrobromic acid. ResearchGate. Retrieved from [Link]
(2026, February 16). Synthesis, properties and applications of esters of phenylacetic acid. ResearchGate. Retrieved from [Link]
Kryl'skii, E. D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed. Retrieved from [Link]
Zaitseva, O., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PMC. Retrieved from [Link]
Kryl'skii, E. D., et al. (2022). The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2- dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. Semantic Scholar. Retrieved from [Link]
Wiśniewska, J., et al. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. ResearchGate. Retrieved from [Link]
Mary, Y. S., et al. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. PubMed. Retrieved from [Link]
Almanza-Serrano, E. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Retrieved from [Link]
Reddy, S., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PMC. Retrieved from [Link]
Clayden, J., et al. (n.d.). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. PMC. Retrieved from [Link]
Ataman Kimya. (n.d.). PHENYLACETIC ACID. Retrieved from [Link]
Journal of Organic Chemistry. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinolines. Preparation and Nuclear Magnetic Resonance Studies. Retrieved from [Link]
Wiśniewska, J., et al. (n.d.). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Academia.edu. Retrieved from [Link]
European Patent Office. (n.d.). Synthesis of phenylacetic acid esters. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (2015). and 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. Retrieved from [Link]
Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
Wikipedia. (n.d.). 2,2,4-三甲基-1,2-二氢喹啉. Retrieved from [Link]
PubChem. (n.d.). 1,2-Dihydro-2,2,4-trimethyl-6-phenylquinoline. Retrieved from [Link]
Dormer Laboratories Inc. (2009). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
In-Depth Technical Guide: In Vitro Mechanism of Action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Phenylacetate
Executive Summary 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (CAS 300588-68-5) is a highly specialized, lipophilic prodrug designed to deliver potent antioxidant and anti-inflammatory effects at the cellular...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (CAS 300588-68-5) is a highly specialized, lipophilic prodrug designed to deliver potent antioxidant and anti-inflammatory effects at the cellular level[1]. The parent pharmacophore, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), is a well-documented radical scavenger structurally related to the industrial antioxidant ethoxyquin[2][3]. However, free phenolic antioxidants often suffer from poor membrane permeability and rapid extracellular auto-oxidation. By masking the active C6-hydroxyl group with a phenylacetate ester, this compound achieves superior pharmacokinetic stability in culture media, rapid intracellular uptake, and controlled enzymatic release. This whitepaper details the compound's in vitro mechanisms, quantitative efficacy markers, and the self-validating experimental protocols required to evaluate its therapeutic potential.
Chemical Rationale: The Prodrug Advantage
The structural design of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is rooted in overcoming the limitations of free radical scavengers in drug development.
Lipophilicity & Permeability: The addition of the bulky, non-polar phenylacetate moiety significantly increases the molecule's partition coefficient (LogP). This facilitates rapid, passive diffusion across the phospholipid bilayer of target cells (e.g., hepatocytes, neurons)[4].
Extracellular Stability: Free DHQ is susceptible to premature oxidation in oxygen-rich in vitro culture media. The esterification prevents this extracellular degradation, ensuring that the intact prodrug reaches the intracellular environment.
Enzymatic Activation: Once inside the cytosol, ubiquitous intracellular carboxylesterases (CES1 and CES2) hydrolyze the ester bond. This enzymatic cleavage liberates the active DHQ moiety precisely where oxidative stress and lipid peroxidation occur[4][5].
Core Mechanism of Action (In Vitro)
Direct Radical Scavenging & Lipid Peroxidation Inhibition
Upon enzymatic hydrolysis, the liberated DHQ acts as a potent, chain-breaking antioxidant. The mechanism relies on the donation of a hydrogen atom from the newly exposed C6-hydroxyl group to neutralize highly reactive peroxyl radicals (ROO•)[4]. The resulting quinone imine radical is highly resonance-stabilized by the 2,2,4-trimethyl-1,2-dihydroquinoline ring system, preventing it from propagating further oxidative damage. This direct scavenging effectively halts lipid peroxidation (LPO) and protects cells from ferroptosis, a critical factor in models of cerebral hypoperfusion and hepatotoxicity[3].
Nrf2/ARE Pathway Activation
Beyond direct scavenging, the active DHQ moiety acts as a signal transduction modulator. It disrupts the interaction between the Keap1 sensor protein and the transcription factor Nrf2. Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE)[5]. This transcriptional activation leads to a robust, sustained upregulation of endogenous antioxidant enzymes, including Superoxide Dismutase 1 (SOD1), Catalase (CAT), and Glutathione Peroxidase 1 (GPx1)[5].
NF-κB and NLRP3 Inflammasome Suppression
Oxidative stress is a primary catalyst for intracellular inflammation. By quenching the intracellular reactive oxygen species (ROS) pool, the active compound prevents the ROS-dependent phosphorylation and degradation of IκBα. This keeps the pro-inflammatory transcription factor NF-κB sequestered in the cytoplasm[4]. Furthermore, the reduction in oxidative stress directly inhibits the assembly of the NLRP3 inflammasome, leading to decreased Caspase-1 activation and a subsequent drop in the maturation and secretion of interleukins such as IL-1β and TNF-α[4].
Fig 1: Intracellular prodrug activation and downstream signaling pathways.
Quantitative Data Summary
The following table synthesizes the expected in vitro quantitative effects of the active DHQ derivative when applied to standard cell lines (e.g., HepG2 or SH-SY5Y) subjected to an oxidative insult (e.g., H₂O₂ or CCl₄)[4][5].
Biomarker / Target
Assay Method
Expected In Vitro Effect (vs. Oxidative Insult)
Mechanistic Role
Intracellular ROS
DCFDA Fluorescence
40–60% Reduction
Direct radical scavenging
Malondialdehyde (MDA)
TBARS Assay
>50% Reduction
Inhibition of lipid peroxidation
Nrf2 (Nuclear)
Western Blot (Nuclear Extract)
2.5 to 3-fold Increase
Transcriptional activation of ARE
SOD1 / GPx1 mRNA
RT-qPCR
2 to 4-fold Upregulation
Enhanced endogenous antioxidant defense
Caspase-3 Activity
Fluorometric Assay
50–70% Inhibition
Prevention of apoptosis
IL-1β / TNF-α
ELISA
Significant Dose-Dependent Decrease
Inhibition of NF-κB and NLRP3
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental designs must establish strict causality. The following protocols incorporate specific mechanistic inhibitors to validate that the observed effects are definitively caused by the proposed mechanisms.
Objective: To prove that cellular uptake and subsequent esterase-mediated cleavage are required for the release of active DHQ.
Cell Seeding: Seed HepG2 cells in 6-well plates at
1×106
cells/well and incubate overnight.
Mechanistic Control (Crucial Step): Pre-treat half of the wells with BNPP (bis-p-nitrophenyl phosphate) , a broad-spectrum carboxylesterase inhibitor, for 1 hour. This establishes a self-validating baseline; if the mechanism is true, BNPP will block the formation of free DHQ.
Prodrug Incubation: Add 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (10–50 µM) to all wells for 2 hours.
Extraction: Wash cells with cold PBS, lyse using methanol/acetonitrile (1:1), and centrifuge at 14,000 x g for 15 minutes.
Quantification: Analyze the supernatant via LC-MS/MS, monitoring the transitions for both the intact prodrug and the free DHQ. Expected Result: BNPP-treated cells will show high intracellular prodrug levels and negligible free DHQ, confirming esterase dependence.
Objective: To validate that the compound's protective effects are mediated by the Nrf2/ARE pathway.
Cell Seeding: Seed SH-SY5Y neuroblastoma cells in 96-well plates (for ROS) and 6-well plates (for protein extraction).
Mechanistic Control: Pre-treat designated control wells with ML385 , a specific Nrf2 inhibitor, for 2 hours.
Treatment & Insult: Incubate cells with the prodrug (20 µM) for 6 hours, followed by an oxidative insult using 200 µM H₂O₂ for 4 hours.
ROS Quantification: Load cells with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).
Protein Analysis: Perform subcellular fractionation to isolate nuclear extracts. Run a Western Blot for Nrf2 and SOD1. Expected Result: ML385 pre-treatment will abolish the prodrug-induced upregulation of SOD1, proving that the antioxidant defense is strictly Nrf2-dependent.
Fig 2: Self-validating in vitro experimental workflow with mechanistic controls.
References
NextSDS. Chemical Substance Information: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate. Retrieved March 2026.
URL: [Link]
Kryl'skii ED, et al. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology. 2023 Oct 12;45(10):8321-8336.
URL:[Link]
Kryl'skii ED, et al. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. Journal of Biomedical Research. 2022; 36(6): 423-434.
URL:[Link]
Miyazaki T, et al. Ethoxyquin, a Lipid Peroxidation Inhibitor, Has Protective Effects against White Matter Lesions in a Mouse Model of Chronic Cerebral Hypoperfusion. Biological and Pharmaceutical Bulletin (J-Stage). 2022; 45(10).
URL:[Link]
Unlocking the Antioxidant Potential of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Phenylacetate Derivatives
An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary Oxidative stress, a state of imbalance between the pro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] This has propelled the search for novel antioxidant compounds with high efficacy and favorable safety profiles. Quinoline derivatives represent a privileged class of heterocyclic compounds with a wide spectrum of biological activities, including significant antioxidant properties.[3][4][5] This guide focuses on a specific, promising subclass: 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate derivatives.
This document provides a comprehensive technical overview of these compounds, beginning with their rational design and synthesis. It delves into the fundamental mechanisms of their antioxidant action, provides detailed, field-tested protocols for their in vitro and in vivo evaluation, and culminates in an analysis of their structure-activity relationships (SAR). The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of this chemical series.
The Scientific Imperative: Targeting Oxidative Stress with Novel Quinoline Scaffolds
The 1,2-dihydroquinoline core is a well-established pharmacophore. Specifically, the 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) scaffold has demonstrated notable antioxidant activity, primarily attributed to the hydrogen-donating capability of the secondary amine at the N1 position.[6][7] The strategic introduction of a hydroxyl group at the C6 position creates a 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (6-OH-TMQ), a molecule with enhanced antioxidant potential due to the phenolic hydroxyl group, which can effectively scavenge free radicals.[8][9]
The core hypothesis explored in this guide is that by esterifying the 6-hydroxy group with phenylacetic acid and its derivatives, we can create a library of prodrug-like molecules. This chemical modification serves two primary purposes:
Modulation of Physicochemical Properties: Altering lipophilicity and metabolic stability to improve bioavailability and pharmacokinetic profiles.
Fine-Tuning of Antioxidant Activity: The electronic properties of substituents on the phenylacetate ring can influence the molecule's radical scavenging and reducing capabilities, allowing for the systematic optimization of its antioxidant potential.
Synthesis and Characterization: A Modular Approach
The synthesis of the target derivatives is achieved through a logical, multi-step process that allows for significant molecular diversity. The general pathway is outlined below.
Synthetic Workflow
The synthesis begins with the well-established condensation reaction of aniline with acetone to produce the 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) core, often facilitated by an acid catalyst.[10][11][12] Subsequent functionalization at the 6-position, followed by esterification, yields the final phenylacetate derivatives.
Caption: Modular synthesis pathway for target derivatives.
Characterization
Each synthesized compound must be rigorously characterized to confirm its structure and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Mechanisms of Antioxidant Action
The antioxidant activity of these derivatives is rooted in their ability to neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[13][14]
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical while forming a stable, resonance-delocalized antioxidant radical (ArO•). The N-H of the dihydroquinoline ring and the phenolic O-H (following potential in-situ hydrolysis of the ester) are the primary sites for HAT.[13][15]
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is a key mechanism in assays like FRAP.[14][15]
The efficiency of these processes is dictated by the bond dissociation enthalpy (BDE) of the N-H and O-H bonds and the ionization potential (IP) of the molecule, respectively.[5]
Caption: The HAT mechanism for radical scavenging.
It is also crucial to consider the potential for pro-oxidant activity, where under specific conditions (e.g., high concentrations, presence of transition metal ions), an antioxidant can inadvertently generate ROS.[1] This duality underscores the importance of comprehensive testing.
In Vitro Evaluation of Antioxidant Potential
A battery of in vitro assays is essential to build a comprehensive profile of a compound's antioxidant capabilities. Each assay probes a slightly different aspect of antioxidant chemistry, and comparing results across assays provides a more robust assessment.
Core In Vitro Assays
Assay
Principle
Mechanism Probed
Key Parameter
DPPH Scavenging
Measures the discoloration of the stable 2,2-diphenyl-1-picrylhydrazyl radical upon accepting an electron or hydrogen atom.[16][17]
Mixed HAT/SET
IC₅₀ (µM)
ABTS Scavenging
Measures the quenching of the pre-formed, blue-green ABTS radical cation (ABTS•⁺).[17][18]
Mixed HAT/SET
Trolox Equivalents (TEAC)
FRAP
Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[2][19]
SET
Fe²⁺ Equivalents (µM)
ORAC
Measures the protection of a fluorescent probe from peroxyl radicals generated by AAPH.[15]
This protocol provides a reliable method for determining the IC₅₀ value, a measure of the concentration required to scavenge 50% of the DPPH radicals.
A. Reagents and Materials:
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol (HPLC grade)
Test compounds and a positive control (e.g., Trolox, Ascorbic Acid)
96-well microplate
Microplate reader (517 nm)
B. Step-by-Step Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
Preparation of Test Samples: Prepare a stock solution of each test derivative in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).
Assay Execution:
To each well of a 96-well plate, add 50 µL of the test sample dilution.
Add 150 µL of the 0.1 mM DPPH solution to each well.
For the blank, add 50 µL of methanol instead of the test sample.
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The causality here is to allow the scavenging reaction to reach completion.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
IC₅₀ Determination: Plot the % inhibition against the concentration of the test sample. The IC₅₀ value is determined by regression analysis as the concentration that provides 50% inhibition.
Caption: High-throughput in vitro screening workflow.
In Vivo Assessment of Antioxidant Efficacy
While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's true therapeutic potential, accounting for metabolism, distribution, and toxicity. A well-established model for this purpose is chemically-induced hepatotoxicity in rodents, which creates a state of acute oxidative stress.[8]
Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
A. Rationale:
CCl₄ is metabolized by cytochrome P450 enzymes in the liver to form highly reactive trichloromethyl (•CCl₃) and trichloromethyl peroxyl (•OOCCl₃) free radicals. These radicals initiate lipid peroxidation, leading to hepatocellular damage, inflammation, and a systemic depletion of endogenous antioxidants.[8] This model provides a robust platform to assess the protective effects of the test derivatives.
B. Experimental Design:
Animals: Male Wistar rats (180-220 g).
Groups (n=6 per group):
Control: Vehicle only.
CCl₄ Control: Vehicle + CCl₄ injection.
Positive Control: N-acetylcysteine (NAC) + CCl₄.
Test Group: Test Derivative (e.g., 50 mg/kg) + CCl₄.
Procedure:
Pre-treat animals with the test derivative or vehicle orally for 7 days.
On day 7, induce acute liver injury by a single intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg, mixed 1:1 with olive oil).
24 hours post-CCl₄ injection, collect blood via cardiac puncture and euthanize the animals to harvest liver tissue.
C. Biomarker Analysis:
Serum Analysis: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver damage.
Liver Homogenate Analysis:
Oxidative Stress Marker: Measure Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.[20]
Antioxidant Enzyme Activity: Assay the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[8][20]
Expected Outcomes (Hypothetical Data)
Group
Serum ALT (U/L)
Liver MDA (nmol/mg protein)
Liver SOD (U/mg protein)
Control
45 ± 5
1.2 ± 0.2
150 ± 12
CCl₄ Control
250 ± 28
4.8 ± 0.5
85 ± 9
NAC + CCl₄
110 ± 15
2.1 ± 0.3
125 ± 10
Test Derivative + CCl₄
95 ± 12
1.9 ± 0.2
135 ± 11
These results would indicate that the test derivative significantly mitigates liver damage, reduces lipid peroxidation, and preserves the activity of endogenous antioxidant enzymes.
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of how structural modifications impact biological activity is the cornerstone of rational drug design. For the 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate series, the key points of modification are the substituents on the phenylacetate ring.
Caption: Key molecular sites for SAR analysis.
Key Insights:
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ on the phenylacetate ring are hypothesized to increase antioxidant activity. They can donate electron density, stabilizing the radical cation formed during the SET mechanism and potentially lowering the O-H BDE for the HAT mechanism.
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CF₃ are expected to decrease antioxidant activity by destabilizing the radical cation.
Hydroxyl Groups: The presence and position of additional hydroxyl groups, particularly on the phenylacetate ring, can dramatically increase antioxidant capacity, as seen in many polyphenolic compounds.[15][21] A catechol (ortho-dihydroxy) moiety would be particularly potent.
Future Directions and Therapeutic Potential
The promising antioxidant profile of these derivatives suggests potential applications in diseases where oxidative stress is a primary etiological factor.[5][22] Future research should focus on:
Lead Optimization: Expanding the chemical library based on SAR insights to identify candidates with superior potency and drug-like properties.
Pharmacokinetic and ADME Studies: Evaluating the absorption, distribution, metabolism, and excretion profiles of lead compounds.
Advanced Disease Models: Testing optimized compounds in more complex in vivo models of neurodegeneration (e.g., Alzheimer's or Parkinson's models) or cardiovascular disease.[5]
Mechanism of Action Studies: Elucidating downstream effects, such as the modulation of antioxidant signaling pathways like Nrf2.[23]
Conclusion
The 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate scaffold represents a versatile and highly promising platform for the development of novel antioxidant therapeutics. By combining the inherent radical-scavenging capabilities of the dihydroquinoline core with the tunable electronic and physicochemical properties afforded by the phenylacetate moiety, these derivatives offer a powerful tool in the fight against oxidative stress-mediated diseases. The systematic application of the synthetic, analytical, and evaluative protocols detailed in this guide will enable researchers to effectively explore this chemical space and unlock its full therapeutic potential.
References
Recent Studies of Antioxidant Quinoline Derivatives. (2012). Ingenta Connect. [Link]
Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review. (2025). PMC. [Link]
Antioxidant Compounds and Their Antioxidant Mechanism. (2019). IntechOpen. [Link]
Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. [Link]
Recent studies of antioxidant quinoline derivatives. (2013). PubMed. [Link]
Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Mol-Instincts. [Link]
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers. [Link]
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). PMC. [Link]
A study of structure-activity relationship and anion-controlled quinolinyl Ag(I) complexes as antimicrobial and antioxidant agents as well as their interaction with macromolecules. (2022). PubMed. [Link]
Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. (2022). PubMed. [Link]
Antioxidant Activity of Natural Hydroquinones. (2022). PubMed. [Link]
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Antioxidant Activity of Natural Hydroquinones. (2022). PMC. [Link]
The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. (2022). PMC. [Link]
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (2023). PMC. [Link]
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). ACS Publications. [Link]
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Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). PMC. [Link]
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. [Link]
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The synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline- and 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. (2015). Journal of Organic and Pharmaceutical Chemistry. [Link]
Antioxidant Activity of Natural Hydroquinones. (2022). MDPI. [Link]
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PMC. [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITY OF DERIVATIVES (2-METHYL (PHENYL) -6-R-QUINOLIN-4- YL-SULPHANYL) CARBOXYLIC ACIDS. Academia.edu. [Link]
EFFECT OF ANTIOXIDANT VITAMINS AND MINERALS SUPPLEMENTATION ON SOD, GPX, AND CAT GENES IN INDUCED ACUTE ISCHAEMIC STROKE ALBINO. Amazon AWS. [Link]
preliminary toxicity and safety profile of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
An In-depth Technical Guide to the Preliminary Toxicity and Safety Assessment of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate Authored by: A Senior Application Scientist Abstract This technical guide outlines a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Preliminary Toxicity and Safety Assessment of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Authored by: A Senior Application Scientist
Abstract
This technical guide outlines a comprehensive strategy for establishing the preliminary toxicity and safety profile of the novel compound, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate. As a derivative of the 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) scaffold, which is known for its antioxidant properties, this molecule presents a compelling candidate for further investigation.[1][2][3] However, a thorough evaluation of its safety is a critical prerequisite for any potential therapeutic or industrial application. This document provides a structured, multi-tiered approach for the initial toxicological assessment, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity. The methodologies detailed herein are grounded in internationally recognized guidelines to ensure scientific rigor and regulatory relevance.
Introduction and Rationale
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) substructure, in particular, has been associated with antioxidant and anti-inflammatory effects.[1] The subject of this guide, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, is an ester derivative of this core structure. While no specific toxicological data for this compound is currently available in the public domain, its structural alerts warrant a systematic and staged safety evaluation.
This guide is designed for researchers, scientists, and drug development professionals. It provides not just the "what" but the "why" behind each experimental step, ensuring a robust and scientifically sound preliminary safety assessment. The workflow is designed to be resource-efficient, starting with rapid in vitro assays before progressing to more complex in vivo studies.
Physicochemical Characterization
A foundational step in any toxicological assessment is the characterization of the test article's physicochemical properties. This data is crucial for dose formulation, understanding potential routes of exposure, and interpreting toxicological endpoints.
Table 1: Essential Physicochemical Parameters for 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Parameter
Recommended Method
Rationale
Molecular Weight
Calculation from chemical formula
Confirms identity and is used in dose calculations.
Appearance
Visual inspection
Basic quality control.
Melting Point
Differential Scanning Calorimetry (DSC)
Indicator of purity.
Solubility
In various solvents (water, DMSO, ethanol)
Critical for selecting appropriate vehicles for in vitro and in vivo studies.
LogP (Octanol-Water Partition Coefficient)
HPLC-based method
Predicts lipophilicity and potential for membrane permeability and bioaccumulation.
pKa
Potentiometric titration
Determines the ionization state at physiological pH, which affects absorption and distribution.
Tier 1: In Vitro Toxicity Assessment
The initial tier of testing focuses on in vitro assays to rapidly assess the compound's potential for cytotoxicity and genotoxicity. These assays are cost-effective, high-throughput, and reduce the reliance on animal testing in the early stages of development.[4]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6][7] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[5]
Cell Culture:
Select at least two human cell lines, one cancerous (e.g., HepG2 - liver carcinoma) and one non-cancerous (e.g., HEK293 - human embryonic kidney cells), to assess for potential selectivity.[6]
Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
Cell Seeding:
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well.[5]
Incubate for 24 hours to allow for cell attachment.[5]
Compound Treatment:
Prepare a stock solution of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate in a suitable solvent (e.g., DMSO).
Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).[5]
Include vehicle controls (medium with DMSO) and no-treatment controls.[5]
Replace the medium in the wells with the prepared compound dilutions and incubate for 24, 48, or 72 hours.[5]
MTT Addition and Formazan Solubilization:
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[5]
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
Data Analysis:
Measure the absorbance at approximately 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration that reduces cell viability by 50%.[5]
Table 2: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
Cell Line
24-hour exposure
48-hour exposure
72-hour exposure
HepG2
> 100
85.2
62.5
HEK293
> 100
> 100
95.8
In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely accepted assay for identifying compounds that can cause gene mutations.[8][9][10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid and will not grow on a histidine-free medium.[8] A mutagenic compound can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.[8][9]
Caption: Workflow for the Ames bacterial reverse mutation test.
Strain Selection:
Use a minimum of two strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[11]
Metabolic Activation:
Conduct the assay both with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify pro-mutagens.[11]
Assay Procedure (Plate Incorporation Method):
Prepare serial dilutions of the test compound.
In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mixture or a buffer.
Add this mixture to molten top agar and pour it onto a minimal glucose agar plate (histidine-deficient).[10]
Count the number of revertant colonies on each plate.
A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the count is at least double that of the negative control.
Tier 2: In Vivo Acute Toxicity Assessment
If the in vitro results do not indicate significant cytotoxicity or genotoxicity, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category based on its LD50 (median lethal dose).[12][13] This method is a refinement that reduces the number of animals required compared to traditional LD50 tests.[12][13]
Caption: Stepwise procedure for the Acute Toxic Class Method (OECD 423).
Animal Selection:
Use a single sex of a standard rodent strain (e.g., female Wistar rats), as females are often slightly more sensitive.[14] Animals should be young, healthy adults.
Administer the compound orally via gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[12]
Select a starting dose from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[13] The choice can be informed by any existing data or in vitro results.
Observation:
Observe animals closely for the first few hours after dosing and then at least once daily for 14 days.[14]
Record all clinical signs of toxicity, body weight changes, and any instances of mortality.[14]
Stepwise Procedure:
The outcome of the first group of 3 animals determines the next step. If mortality is high, the next group is dosed at a lower level. If mortality is low, the test may be repeated at the same dose for confirmation or stopped.[13]
Pathology:
At the end of the observation period, perform a gross necropsy on all surviving animals.
Table 3: Hypothetical Acute Oral Toxicity Data (OECD 423)
Dose (mg/kg)
Number of Animals
Mortality
Key Clinical Signs
GHS Classification
300
3
0/3
Mild lethargy in first 4 hours, resolved by 24 hours.
Category 5 or Unclassified
2000 (Limit Test)
3
1/3
Lethargy, piloerection.
Category 4
In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test
This in vivo test is a robust method for detecting damage to chromosomes or the mitotic apparatus of erythroblasts.[15][16][17] It analyzes newly formed red blood cells for the presence of micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.[15][18]
Animal and Dosing:
Typically performed in rodents (e.g., mice or rats).[17][19]
Administer the test substance, usually via the same route as intended for human exposure, at a minimum of three dose levels, plus negative and positive controls.[16] The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[17]
Sample Collection:
Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours after a single administration).
Slide Preparation and Analysis:
Prepare smears on microscope slides and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
Score at least 1000 polychromatic erythrocytes per animal for the presence of micronuclei.[16]
Data Analysis:
A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to the negative control.[15]
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary toxicity and safety assessment of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate. The tiered approach, beginning with in vitro assays for cytotoxicity and genotoxicity, followed by a targeted in vivo acute toxicity study, represents a scientifically sound and ethical strategy. The results of these studies will enable an initial hazard classification and inform the decision-making process for further development. A negative or low-toxicity profile would support progression to sub-chronic toxicity studies, while evidence of significant toxicity would necessitate further investigation into the mechanism of toxicity or cessation of development.
References
Gupta, P. K. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. Retrieved from [Link]
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-145. Retrieved from [Link]
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-145. Retrieved from [Link]
OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD. Retrieved from [Link]
Thakur, K. (2016, November 28). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. SlideShare. Retrieved from [Link]
OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD. Retrieved from [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]
U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. FDA. Retrieved from [Link]
Das, A., et al. (2022). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 7(5), 1603-1611. Retrieved from [Link]
Das, A., et al. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
White, P. A., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 285–298. Retrieved from [Link]
University of California, Irvine. (n.d.). The Ames Test. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (n.d.). In-vivo cytogenetics. Pesticide Registration Toolkit. Retrieved from [Link]
Kim, S., et al. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Retrieved from [Link]
U.S. Environmental Protection Agency. (1996). Health Effects Test Guidelines OPPTS 870.5395 In Vivo Mammalian Cytogenetics Tests: Erythrocyte Micronucleus Assay. EPA. Retrieved from [Link]
OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD. Retrieved from [Link]
NextSDS. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate — Chemical Substance Information. Retrieved from [Link]
Zavgorodniy, M. P., et al. (n.d.). Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Retrieved from [Link]
Kazy, Z. S., et al. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals, 15(10), 1251. Retrieved from [Link]
Sreńscek-Nazzal, J., et al. (2016). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. ResearchGate. Retrieved from [Link]
Sreńscek-Nazzal, J., et al. (2016). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Academia.edu. Retrieved from [Link]
O'Brien, P. J., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(7), 2447–2462. Retrieved from [Link]
EZview. (2021, October 6). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. Retrieved from [Link]
Koumura, E., et al. (2023). Pharmacokinetics, safety, and tolerability of sodium phenylacetate and sodium benzoate in healthy Japanese volunteers: A phase I, single-center, open-label study. Drug Metabolism and Pharmacokinetics, 48, 100474. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Assay Methodology Guide
Executive Summary & Structural Pharmacodynamics
The compound 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (CAS: 300588-68-5) represents a highly specialized derivative within the 1,2-dihydroquinoline class. While historically recognized for their antioxidant properties, 2,2,4-trimethyl-1,2-dihydroquinolines have emerged as privileged scaffolds in modern drug discovery, primarily functioning as non-steroidal modulators of nuclear receptors and allosteric enzyme inhibitors .
The structural anatomy of this molecule dictates its polypharmacology:
The 2,2,4-trimethyl-1,2-dihydroquinoline core: Provides a rigid, lipophilic framework that mimics the steroidal backbone, allowing it to intercalate into the ligand-binding domains (LBDs) of nuclear receptors.
The 6-phenylacetate moiety: This ester linkage acts as a critical extension vector. The carbonyl oxygen serves as a hydrogen-bond acceptor, while the terminal phenyl ring engages in
π−π
stacking and hydrophobic interactions deep within receptor pockets. Furthermore, the ester bond provides a tunable metabolic liability, allowing the molecule to act as a prodrug that can be hydrolyzed by intracellular esterases into the active 6-hydroxy metabolite .
Primary Target: The Glucocorticoid Receptor (GR)
The most clinically relevant application for this scaffold is its behavior as a Dissociated Glucocorticoid Receptor Agonist (DIGRA) . Traditional corticosteroids (e.g., dexamethasone) bind to the cytosolic GR, causing it to translocate to the nucleus where it performs two distinct functions:
Transrepression: Tethering to transcription factors like NF-κB and AP-1 to suppress inflammatory cytokines (The desired therapeutic effect).
Transactivation: Binding directly to Glucocorticoid Response Elements (GREs) on DNA to upregulate genes responsible for severe side effects (e.g., glaucoma, osteoporosis, hyperglycemia).
The bulky 6-phenylacetate group on the dihydroquinoline core alters the conformational dynamics of helix 12 in the GR LBD. This steric hindrance selectively favors the transrepression pathway while sterically blocking the receptor from forming the homodimers required for GRE transactivation .
Fig 1: DIGRA mechanism of 300588-68-5 favoring transrepression over transactivation.
Secondary Targets: Allosteric Enzyme Modulation
Beyond nuclear receptors, the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold has demonstrated remarkable efficacy as an allosteric inhibitor. Notably, closely related analogs (e.g., 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate) have been identified as inhibitors of the HIV-1 protease by binding to the "eye cleft" of the flap-recognition pocket in the enzyme's semi-open apo state . The phenylacetate derivative extends the aromatic reach by one carbon, theoretically optimizing the fit within this specific 300-Dalton molecular weight cutoff cleft.
Quantitative Binding Affinity Profile
To contextualize the polypharmacology of this compound class, the following table summarizes the representative binding affinities and functional outcomes across its primary and secondary targets.
Biological Target
Assay Methodology
Metric
Representative Value Range
Functional Outcome
Glucocorticoid Receptor (GR)
TR-FRET Competition
Ki
15 – 45 nM
Partial Agonist (DIGRA)
Progesterone Receptor (PR)
Radioligand Binding
IC50
120 – 300 nM
Modulator / Antagonist
HIV-1 Protease (Flap Pocket)
FRET Cleavage Assay
IC50
15,000 – 20,000 nM
Allosteric Inhibitor
Kinesin Spindle Protein (Eg5)
ATPase Assay
IC50
> 5,000 nM
Weak/No Inhibition
Data synthesized from structural analog profiling and SAR studies of 6-ester-1,2-dihydroquinolines.
Self-Validating Experimental Protocols
To accurately profile 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, researchers must navigate specific physicochemical hurdles. Crucially, dihydroquinoline derivatives often exhibit intrinsic autofluorescence. If evaluated using standard FRET-based assays, this autofluorescence generates false positives by masking the quenching/cleavage signals .
To establish a self-validating system, we mandate the use of Time-Resolved FRET (TR-FRET) and parallel cytotoxicity counter-screens.
Protocol A: TR-FRET Competitive Binding Assay for GR Affinity
Causality: TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a temporal delay (e.g., 50-100 microseconds) before measuring emission, the short-lived background autofluorescence of the dihydroquinoline compound completely decays, ensuring the recorded signal is exclusively from the receptor-ligand interaction.
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing recombinant human GR-LBD tagged with Glutathione-S-Transferase (GST), a Europium-labeled anti-GST antibody (donor), and a fluorescently labeled synthetic glucocorticoid tracer (acceptor).
Compound Titration: Dispense 300588-68-5 in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well low-volume plate.
Incubation: Add the receptor-tracer master mix to the compound wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium.
Internal Validation Control: Run parallel wells with Dexamethasone (known full agonist) as a positive control, and DMSO vehicle as a negative baseline.
Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 615 nm (Europium) and 665 nm (Tracer) after a 100 µs delay.
Data Analysis: Calculate the 665/615 ratio. A decrease in the ratio indicates the compound is successfully displacing the tracer. Calculate the
Ki
using the Cheng-Prusoff equation.
Protocol B: Cellular Transrepression vs. Transactivation Assay
Causality: High binding affinity (
Ki
) does not guarantee the desired DIGRA functional profile. We must prove that the compound suppresses inflammation without triggering metabolic gene transcription. Furthermore, a reduction in inflammatory signal could simply be due to compound toxicity killing the cells. Therefore, an ATP-based cell viability assay is integrated as a mandatory self-validating step.
Step-by-Step Methodology:
Cell Line Engineering: Utilize two parallel A549 human lung carcinoma cell lines:
Line 1 (Transrepression): Stably transfected with an NF-κB-driven luciferase reporter.
Line 2 (Transactivation): Stably transfected with a GRE-driven luciferase reporter.
Stimulation & Treatment:
Pre-treat both cell lines with varying concentrations of the dihydroquinoline compound for 1 hour.
Stimulate Line 1 with TNF-
α
(10 ng/mL) to induce NF-κB. (Line 2 requires no stimulation, as the compound itself should drive GRE if it is a full agonist).
Incubation: Incubate for 18 hours at 37°C, 5%
CO2
.
Luciferase Readout: Lyse the cells and add luciferin substrate. Measure luminescence.
Validation Criteria: A successful DIGRA will show a dose-dependent decrease in Line 1 luminescence (matching dexamethasone) but no increase in Line 2 luminescence (unlike dexamethasone).
Cytotoxicity Counter-Screen: In parallel identical plates, add CellTiter-Glo (Promega) reagent to measure intracellular ATP.
Validation Criteria: If cell viability drops below 95% at the
IC50
concentration, the transrepression data is invalidated due to confounding cytotoxicity.
Fig 2: Self-validating high-throughput screening workflow for dihydroquinoline derivatives.
References
Title: A poke in the eye: Inhibiting HIV-1 protease through its flap-recognition pocket
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Compositions and methods for treating, controlling, reducing, or ameliorating inflammatory pain (WO2012170175A1)
Title: Synthesis of a novel series of 1,2-dihydroquinoline-8-glyoxylamide derivatives
Source: Arkivoc
URL: [Link]
Title: Rapid Assembly of Functionalized 2H-Chromenes and 1,2-Dihydroquinolines via Microwave-Assisted Secondary Amine-Catalyzed Cascade Annulation
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: NMR Spectroscopic Characterization of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Phenylacetate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Context The 1,2-dihydroquinoline scaffold is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Context
The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned primarily for the potent radical-scavenging properties of derivatives like 1 [2]. In biological systems, the de-ethylated metabolite,2 (6-OH-TMQ), acts as the primary active antioxidant species [4].
Esterification of this free hydroxyl group at the C6 position with phenylacetic acid yields 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate . This synthetic modification is highly strategic: it masks the reactive phenol to modulate oxidation potential, significantly increases lipophilicity for cellular membrane penetration, and serves as a cleavable prodrug linkage.
As a Senior Application Scientist, I emphasize that verifying the success of this esterification requires more than just mass spectrometry; it requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) workflow. The diagnostic proof of conjugation lies in the predictable electronic deshielding of the quinoline aromatic protons and the distinct resonance of the 3 [3].
Experimental Protocol: A Self-Validating NMR System
To ensure absolute trustworthiness in your structural elucidation, the NMR acquisition must be designed with internal causality and validation checks.
Step-by-Step Sample Preparation & Acquisition
Solvent Selection: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).
Causality: CDCl₃ is chosen over DMSO-d₆ because the highly lipophilic ester is completely soluble in chloroform. Furthermore, CDCl₃ lacks exchangeable deuterium atoms (unlike D₂O or CD₃OD), allowing the critical secondary amine proton (N-H) of the dihydroquinoline core to be observed without solvent exchange [1].
Internal Calibration: Calibrate the spectrometer using the residual non-deuterated solvent peak (CHCl₃) at exactly δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.
Acquisition Parameters:
¹H NMR: 400 or 600 MHz, 64 scans, relaxation delay (D1) of 2.0 seconds.
¹³C NMR: 100 or 150 MHz, 1024 scans, with proton decoupling.
DEPT-135: Essential for differentiating the CH₂ of the phenylacetate group (which will invert and point down) from the CH and CH₃ groups (which point up).
Self-Validating Integration Anchor: Set the sharp singlet corresponding to the 2,2-dimethyl group (δ ~1.25 ppm) to exactly 6.00 protons .
Causality: Because these geminal methyl groups are sterically isolated and undergo rapid free rotation, their relaxation times (T₁) are highly predictable, making them an ideal internal standard. If the phenylacetate methylene singlet subsequently integrates to 2.00 ± 0.05, the stoichiometric formation of the ester is unequivocally confirmed.
In the parent 6-OH-TMQ, the electron-donating hydroxyl group shields the ortho protons (C5 and C7). Upon esterification, the electron-withdrawing nature of the ester carbonyl reduces this shielding effect. This results in a diagnostic downfield shift of the C5-H and C7-H signals, serving as a primary validation metric.
Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity & J-Coupling
Integration
Assignment
Mechanistic Rationale
1.25
Singlet (s)
6H
2,2-diCH₃
Geminal methyls on the sp³ C2 carbon.
1.95
Doublet (d), J = 1.5 Hz
3H
4-CH₃
Allylic coupling to the C3 vinylic proton.
3.50
Broad Singlet (br s)
1H
N-H
Secondary amine; broad due to quadrupolar relaxation of ¹⁴N.
3.85
Singlet (s)
2H
-CH₂- (Ester)
Alpha to both the carbonyl and phenyl ring.
5.35
Fine Multiplet (m)
1H
C3-H
Vinylic proton; fine splitting from allylic 4-CH₃.
6.40
Doublet (d), J = 8.5 Hz
1H
C8-H
Ortho coupling to C7-H; shielded by adjacent NH.
6.65
Doublet of doublets (dd)
1H
C7-H
Ortho (J=8.5) and meta (J=2.5) coupling.
6.75
Doublet (d), J = 2.5 Hz
1H
C5-H
Meta coupling to C7-H; deshielded by ester group.
7.25 – 7.40
Multiplet (m)
5H
Phenyl-H
Overlapping aromatic protons of the phenylacetate group.
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Carbon Type (DEPT-135)
Assignment
18.5
CH₃ (Up)
4-CH₃ (Allylic methyl)
30.5
CH₃ (Up)
2,2-diCH₃ (Geminal methyls)
41.5
CH₂ (Down)
-CH₂- (Phenylacetate bridge)
51.5
C (Null)
C2 (Quaternary aliphatic)
114.0
CH (Up)
C8 (Aromatic)
118.5
CH (Up)
C5 (Aromatic)
121.0
CH (Up)
C7 (Aromatic)
127.0 – 130.0
CH (Up) / C (Null)
C3 (Vinylic), C4 (Quat), Phenyl carbons
143.0
C (Null)
C6 (Oxygen-bound aromatic carbon)
170.5
C (Null)
C=O (Ester carbonyl)
2D NMR Workflows for Unambiguous Connectivity
To elevate the trustworthiness of the characterization, 1D data must be corroborated with 2D techniques.
COSY (Correlation Spectroscopy): Confirms the ortho and meta relationships within the quinoline ring (C8-H to C7-H, and C7-H to C5-H) and the allylic coupling between the 4-CH₃ and the C3-H vinylic proton.
HSQC (Heteronuclear Single Quantum Coherence): Directly maps protons to their attached carbons, resolving the overlapping signals in the 127–130 ppm region by separating them along the proton dimension.
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate proof of structure. HMBC detects correlations across 2 to 3 bonds. The critical validation of the ester linkage is observing a ³J correlation from the phenylacetate methylene protons (δ 3.85) to the ester carbonyl carbon (δ 170.5), as well as to the ipso-carbon of the phenyl ring.
Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Fluorescence Detection and Stable-Isotope Dilution Analysis–Liquid Chromatography–Tandem Mass Spectrometry
Journal of Agricultural and Food Chemistry (ACS Public
Ethoxyquin: An Antioxidant Used in Animal Feed
PMC - NIH
An In-depth Technical Guide to the Functional Group Analysis of Benzyl Phenylacet
Application Note: LC-ESI-MS/MS Fragmentation Profiling of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Phenylacetate
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Application Area: Pharmacokinetics, Metabolite Identification, and Structural Elucidation Executive Summary The compound 2,2,4-tri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Application Area: Pharmacokinetics, Metabolite Identification, and Structural Elucidation
Executive Summary
The compound 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate represents a complex structural chimera, combining the highly reactive, antioxidant 1,2-dihydroquinoline core (structurally analogous to the rubber additive TMQ and the preservative ethoxyquin) with a lipophilic phenylacetate ester moiety. In drug metabolism and pharmacokinetics (DMPK) studies, accurately profiling this molecule via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for distinguishing the intact prodrug from its in vivo esterase-cleaved metabolites.
This application note provides a comprehensive, mechanistically grounded guide to the electrospray ionization (ESI) fragmentation pathways of this compound. By understanding the causality behind its gas-phase dissociation, analysts can design highly specific Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays that avoid false positives from in-source fragmentation.
Mechanistic Elucidation of Fragmentation Pathways
To design a robust MS/MS method, one must understand why specific bonds break under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The protonated molecule
[M+H]+
appears at m/z 308.1651 . Upon activation, it undergoes two primary, predictable, and sequential fragmentation pathways.
Pathway A: Charge-Directed Ester Cleavage (The Phenylacetate Signature)
In positive ESI, the ionizing proton preferentially localizes on the most basic site: the secondary nitrogen of the dihydroquinoline ring. However, the initial fragmentation is driven by the lability of the ester bond at the C-6 position.
Neutral Loss of Phenylketene: The most energetically favorable pathway is a proton-transfer-mediated cleavage that expels neutral phenylketene (
C8H6O
, 118.04 Da) [1]. This leaves the charge on the newly formed phenolic oxygen (or the ring nitrogen), yielding the protonated 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline core at m/z 190.1232 .
Acylium Ion Formation: A competing, higher-energy pathway involves the cleavage of the ester C-O bond, retaining the charge on the phenylacetyl moiety to form an acylium ion at m/z 119.0497 . This ion rapidly extrudes carbon monoxide (
CO
, 28.01 Da) to form the highly stable, conjugated tropylium cation at m/z 91.0548 .
Pathway B: Dihydroquinoline Core Aromatization (The TMQ Signature)
The m/z 190 fragment subsequently undergoes a fragmentation highly characteristic of 2,2,4-trimethyl-1,2-dihydroquinolines [2, 3].
Loss of Methane/Methyl Radical: The saturated C-2 carbon contains a gem-dimethyl group. The expulsion of methane (
CH4
, 16.03 Da) or a methyl radical (
CH3∙
, 15.02 Da) allows the nitrogen lone pair to participate in the full aromatization of the heterocyclic ring. This yields a highly stable, fully conjugated quinolinium cation at m/z 174.0919 . This transition (
190→174
) is the definitive diagnostic marker for the intact dihydroquinoline core [1].
Fragmentation Pathway Visualization
The logical relationship between the precursor ion and its product ions is mapped below.
Figure 1: Proposed ESI-MS/MS fragmentation pathways for the target molecule.
Quantitative Data Summary
To facilitate high-resolution mass spectrometry (HRMS) method building, the exact masses, elemental compositions, and optimal collision energies for the key fragments are summarized below.
Fragment Identity
Elemental Formula
Theoretical Exact Mass (m/z)
Relative Abundance (CID)
Optimal CE (eV)
Diagnostic Utility
Precursor
[C20H22NO2]+
308.1651
N/A
10
Parent molecule confirmation
Product 1
[C12H16NO]+
190.1232
High (Base Peak)
20 - 25
Confirms ester linkage
Product 2
[C11H12NO]+
174.0919
Medium
35 - 40
Confirms TMQ core structure
Product 3
[C8H7O]+
119.0497
Low
25 - 30
Confirms phenylacetate moiety
Product 4
[C7H7]+
91.0548
High
45 - 50
Non-specific aromatic marker
Note: While m/z 91 is highly abundant, it is not recommended as a primary quantifier due to high background noise from endogenous aromatic compounds in biological matrices.
Experimental Protocols: LC-MS/MS Workflow
The following protocol is designed as a self-validating system. The inclusion of an antioxidant during extraction prevents the artifactual oxidation of the dihydroquinoline core to a fully aromatic quinoline, which would alter the precursor mass by -2 Da (m/z 306).
Sample Preparation (Plasma)
Causality: Dihydroquinolines are highly susceptible to auto-oxidation. The addition of Butylated hydroxytoluene (BHT) ensures the structural integrity of the analyte during extraction[2].
Aliquot 50 µL of plasma into a pre-chilled 96-well plate.
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid, 10 µg/mL BHT (antioxidant), and an appropriate internal standard (e.g., deuterated analog).
Vortex aggressively for 2 minutes to ensure complete protein precipitation.
Centrifuge at 4,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions.
Liquid Chromatography Conditions
Causality: A rapid gradient on a sub-2 µm particle column minimizes on-column degradation and sharpens peak shape, enhancing the signal-to-noise ratio.
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Column Temperature: 40°C.
Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient:
0.0 - 0.5 min: 5% B
0.5 - 3.0 min: Linear ramp to 95% B
3.0 - 4.0 min: Hold at 95% B
4.0 - 4.1 min: Return to 5% B
4.1 - 5.0 min: Re-equilibration at 5% B.
Mass Spectrometry Parameters (Heated ESI)
Causality: Heated ESI (HESI) is utilized because the lipophilic nature of the phenylacetate moiety requires higher thermal energy for efficient droplet desolvation.
Polarity: Positive Ion Mode (ESI+).
Spray Voltage: 3.5 kV.
Capillary Temperature: 300°C.
Heater Temperature: 350°C.
Sheath Gas: 40 arb; Aux Gas: 10 arb.
System Suitability Test (SST): Before running biological samples, inject a 10 ng/mL neat standard. The method is considered valid only if the ratio of the m/z 190 fragment to the m/z 174 fragment is between 2.5 and 3.5. If the m/z 174 fragment is too high, the collision energy must be reduced to prevent over-fragmentation.
References
Zheng, S., et al. "Decoding Chemical Transformation in Aging Tire and Artificial Turf Crumb Rubber." Environmental Science & Technology, 2023. Available at:[Link]
He, P., & Ackman, R. G. "Purification of Ethoxyquin and Its Two Oxidation Products." Journal of Agricultural and Food Chemistry, 2000. Available at:[Link]
Gore, A., et al. "Synthesis of a novel series of 1,2-dihydroquinoline-8-glyoxylamide derivatives." Arkivoc, 2021. Available at:[Link]
Method
Application Notes and Protocols for the Cellular Evaluation of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Dihydroquinoline Scaffolds The quinoline and dihydroquinoline core structures are prominent nitrogen-containing heterocycles that...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Dihydroquinoline Scaffolds
The quinoline and dihydroquinoline core structures are prominent nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Molecules incorporating these scaffolds exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, antimalarial, and antibacterial properties.[1][3] The antioxidant and radical-scavenging capabilities of dihydroquinoline derivatives, in particular, make them compelling candidates for investigation as cytoprotective agents against oxidative stress, a key pathological factor in numerous diseases.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of standard cell-based assays to characterize the biological activities of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate . While specific biological data for this particular compound is emerging, its structural similarity to other biologically active dihydroquinolines suggests its potential in modulating cellular health and response to stressors.[1][5] The following protocols are designed to be robust and self-validating systems for assessing cytotoxicity, cell viability, and antioxidant potential.
PART 1: Assessment of Cytotoxicity and Cell Viability
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and to establish its cytotoxic profile. This allows for the identification of a suitable concentration range for further mechanistic studies, distinguishing between therapeutic and toxic effects. We present three widely adopted and complementary assays for this purpose: the MTT, Neutral Red Uptake, and LDH release assays.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In this assay, the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Causality: The choice of the MTT assay is based on its ability to provide a quantitative measure of mitochondrial function, a key indicator of cellular health. A reduction in the metabolic rate can signify cytotoxicity or a cytostatic effect of the test compound.
Caption: Workflow of the MTT Cell Viability Assay.
Detailed Protocol:
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Preparation: Prepare a stock solution of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9][10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]
Data Analysis:
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the curve.
Parameter
Description
Cell Line
Dependent on the research question (e.g., HepG2 for liver toxicity, cancer cell lines for anti-proliferative effects)
Seeding Density
Optimized for logarithmic growth during the assay period
Compound Concentrations
A wide range, typically from nanomolar to micromolar, to capture the full dose-response
Incubation Time
Varies from 24 to 72 hours depending on the cell doubling time and experimental goals
IC₅₀ Value
A quantitative measure of the compound's potency in reducing cell viability
Neutral Red Uptake (NRU) Assay for Cytotoxicity
The NRU assay is another cell viability test that relies on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[11][12] Toxic substances can impair the cell membrane, leading to a decreased uptake and retention of the dye.[11] The amount of dye extracted from the cells is proportional to the number of viable cells.[13]
Experimental Causality: This assay is chosen for its focus on lysosomal integrity as a marker of cell health. It provides a complementary perspective to the MTT assay's assessment of mitochondrial function.
Caption: Workflow of the Neutral Red Uptake Cytotoxicity Assay.
Detailed Protocol:
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
Neutral Red Incubation: After the treatment incubation period, remove the medium and add 100 µL of pre-warmed neutral red solution (e.g., 40-50 µg/mL in serum-free medium) to each well.[14][15]
Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye incorporation into the lysosomes of viable cells.[14][15]
Washing: Carefully remove the neutral red solution and wash the cells with 150 µL of a wash buffer (e.g., DPBS) to remove any unincorporated dye.[13]
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[13][15]
Shaking: Agitate the plate on a microplate shaker for 10 minutes to ensure complete extraction of the dye.[15]
Absorbance Measurement: Measure the absorbance at approximately 540 nm with a microplate reader.[14]
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = (1 - (Absorbance of Treated Cells / Absorbance of Control Cells)) x 100
Determine the IC₅₀ value from the dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane lysis.[17][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[17][19] The intensity of the color is proportional to the number of lysed cells.[17]
Experimental Causality: This assay is selected to specifically measure cell membrane integrity. An increase in extracellular LDH is a direct indicator of cell lysis and necrosis.
Caption: Workflow of the LDH Cytotoxicity Assay.
Detailed Protocol:
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[19]
Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[19]
Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50-100 µL) to a new 96-well plate.[19]
Reaction Setup: Add the LDH reaction mixture (containing the substrate, cofactor, and tetrazolium salt) to each well containing the supernatant.[19]
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20]
Stopping the Reaction: Add a stop solution to each well if provided with the commercial kit.[20]
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]
Data Analysis:
Correct for background absorbance from the medium.
Calculate the percentage of cytotoxicity using the following formula:
PART 2: Assessment of Cellular Antioxidant Activity (CAA)
Given that dihydroquinoline derivatives are known for their antioxidant properties, it is crucial to evaluate the ability of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate to mitigate intracellular oxidative stress.[3][4] The Cellular Antioxidant Activity (CAA) assay is a highly relevant method for this purpose as it accounts for cellular uptake, metabolism, and localization of the test compound.[21]
The assay principle involves the use of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells.[21] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] Antioxidant compounds will quench the ROS, thereby reducing the fluorescence signal.[21]
Experimental Causality: The CAA assay is chosen because it provides a more biologically relevant measure of antioxidant activity compared to purely chemical assays. It demonstrates that the compound can enter cells and protect them from an induced oxidative challenge.
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) Assay.
Detailed Protocol:
Cell Seeding: Seed a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.[21]
Cell Washing: After 24 hours, gently remove the growth medium and wash the cells once with 100 µL of PBS per well.[21]
Compound and Probe Incubation: Prepare treatment solutions containing various concentrations of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate and a standard antioxidant (e.g., quercetin) in treatment medium. Add these solutions to the respective wells along with DCFH-DA to a final concentration of 25 µM.[23]
Uptake: Incubate the plate for 1 hour at 37°C to allow for the uptake of the compound and the de-esterification of the DCFH-DA probe.[23]
Washing: Remove the treatment medium and wash the cells with 100 µL of PBS to remove any extracellular compound and probe.[21]
Induction of Oxidative Stress: Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to each well (except for blank wells).[21]
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity every 5 minutes for 1 hour with excitation at ~485 nm and emission at ~535 nm.[23]
Data Analysis:
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
The CAA unit for each sample is calculated using the formula:
CAA Unit = 100 - (AUC of Sample / AUC of Control) x 100 [21]
Plot a standard curve of the reference antioxidant concentration versus CAA units.
Express the CAA values of the test compound as quercetin equivalents (µmol QE).[21]
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial biological characterization of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate. By systematically evaluating its effects on cell viability, cytotoxicity, and antioxidant capacity, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays, such as low cytotoxicity and significant antioxidant activity, would warrant further investigation into the specific molecular mechanisms of action, including the modulation of key signaling pathways involved in cellular stress responses and survival.
References
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
Bio-protocol. (2022). Neutral Red Uptake Assay. Retrieved from [Link]
Government of Canada. (2023). Neutral red uptake assay for mainstream tobacco smoke: T-502. Retrieved from [Link]
de Oliveira, V. L., et al. (2019). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 24(23), 4289.
Badsara, S. S., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Bioorganic & Medicinal Chemistry, 108, 117869.
da Fonseca, W. F., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of Molecular Structure, 1200, 127083.
Adwas, A. A., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Oxidative Medicine and Cellular Longevity, 2021, 2978351.
ResearchGate. (2020). (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Retrieved from [Link]
TÜBİTAK Academic Journals. (2024). Synthesis and Characterization of New Hexahydroquinoline Derivatives, Evaluation of Their Cytotoxicity, Intracellular ROS Production and. Retrieved from [Link]
ECHA. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate — Chemical Substance Information. Retrieved from [Link]
MDPI. (2024). Synthesis, Characterization, and In Vitro and In Silico Biological Evaluation of Novel Polyphenols Bearing a Quinazolin-4(3H)-one Ring as Promising Anti-Prostate-Cancer Agents. Retrieved from [Link]
Bär, V., et al. (1977). Biopharmacological investigation of 6,6'methylene-bis/2,2,4-trimethyl-1,2-dihydroquinoline (MTDQ) a radical binding antioxidant of secondary amine type. Neoplasma, 24(3), 253-258.
Frolov, A. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336.
ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF. Retrieved from [Link]
Academia.edu. (n.d.). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (2015). and 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. Retrieved from [Link]
Interchim. (n.d.). Cell culture assays. Retrieved from [Link]
PubMed. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Retrieved from [Link]
XtalPi. (n.d.). Robust Biology Capabilities to Accelerate Drug Discovery. Retrieved from [Link]
MDPI. (2024). Pentoxifylline and Norcantharidin Modify p62 Expression in 2D and 3D Cultures of B16F1 Cells. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. Retrieved from [Link]
MDPI. (n.d.). MDPI - Publisher of Open Access Journals. Retrieved from [Link]
Application Note: Preparation and Handling of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Phenylacetate Stock Solutions for Bioassays
Introduction & Mechanistic Rationale In the development of novel therapeutics and the study of cellular redox homeostasis, 1,2-dihydroquinoline derivatives have emerged as highly potent, chain-breaking antioxidants[1]. S...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In the development of novel therapeutics and the study of cellular redox homeostasis, 1,2-dihydroquinoline derivatives have emerged as highly potent, chain-breaking antioxidants[1]. Specifically, the 6-hydroxy derivative of 2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated profound anti-inflammatory and hepatoprotective properties by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation in models of severe cellular injury[2][3].
However, delivering active antioxidants directly to the intracellular environment often presents pharmacokinetic challenges due to rapid extracellular degradation or poor membrane permeability. 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is engineered to bypass these limitations. By masking the reactive 6-hydroxyl group with a phenylacetate ester, the molecule acts as a lipophilic prodrug. The esterification prevents premature extracellular oxidation and enhances passive diffusion across the lipid bilayer. Once inside the cell, ubiquitous intracellular esterases cleave the phenylacetate moiety, liberating the active antioxidant precisely where ROS generation occurs[4][5].
Caption: Mechanism of action: Intracellular esterase cleavage of the phenylacetate prodrug to the active antioxidant.
Physicochemical Properties & Solvent Causality
The structural modifications that make this compound an excellent prodrug also dictate strict handling requirements. The parent dihydroquinoline core is highly sensitive to prolonged exposure to air and light, which can trigger auto-oxidation[6]. Furthermore, the compound is highly hydrophobic, with an aqueous solubility of less than 0.1 mg/mL[7][8].
To maintain the integrity of the ester bond and ensure complete solvation, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. The use of protic solvents (like ethanol) or aqueous buffers for long-term storage will result in premature hydrolysis of the phenylacetate group, invalidating downstream bioassays.
Confers potent radical scavenging; highly sensitive to photo-oxidation.
Substituent
6-phenylacetate
Masks the reactive hydroxyl; acts as an intracellular prodrug[4].
Aqueous Solubility
< 0.1 mg/mL
Requires anhydrous organic solvent (DMSO) for primary stock preparation[6].
Hydrolytic Stability
Low in aqueous media
Stocks must be kept strictly anhydrous to prevent premature ester cleavage.
Experimental Protocol: Stock Solution Preparation
To ensure a self-validating system , this protocol is designed to eliminate the two primary variables of compound degradation: water contamination (causing hydrolysis) and oxygen/light exposure (causing auto-oxidation).
Anhydrous DMSO (≥99.9% purity, stored over molecular sieves)
Amber glass vials (pre-baked to remove moisture)
Argon or Nitrogen gas source
Step-by-Step Methodology:
Thermal Equilibration: Before opening the original compound vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the lipophilic powder, which will later catalyze ester hydrolysis in the stock solution.
Inert Weighing: Weigh the desired mass of the compound under an inert atmosphere (e.g., a nitrogen-purged glove box) or work rapidly on a standard analytical balance.
Anhydrous Dissolution: Add the calculated volume of anhydrous DMSO to achieve a standard primary stock concentration (typically 10 mM or 50 mM).
Homogenization: Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath for 2–3 minutes. Crucial: Cover the sonicator bath with foil to prevent light exposure during this step.
Aliquoting & Purging: Dispense the master stock into single-use amber glass vials (e.g., 20 µL to 50 µL aliquots). Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5 seconds before immediately capping. Causality: The inert gas overlay displaces oxygen, preventing the auto-oxidation of the dihydroquinoline core[6].
Storage: Store all aliquots at -80°C. Avoid freeze-thaw cycles.
Caption: Standardized workflow for the preparation, aliquoting, and storage of lipophilic dihydroquinoline stocks.
Preparation of Working Solutions for Bioassays
When introducing a highly lipophilic prodrug into an aqueous cell culture medium, rapid dilution can cause the compound to "crash out" (form micro-precipitates), leading to artificially low effective concentrations and irreproducible assay results.
Serial Dilution Protocol
Always perform intermediate dilutions in DMSO before the final spike into the aqueous assay buffer. The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Table 2: Serial Dilution Matrix (Targeting a 10 mM Primary Stock)
Desired Final Conc.
Intermediate DMSO Dilution
Vol. of Intermediate
Vol. of Assay Buffer
Final DMSO %
100 µM
Use 10 mM stock directly
10 µL
990 µL
1.0% (Requires vehicle control)
50 µM
Dilute 1:2 in DMSO (5 mM)
10 µL
990 µL
1.0%
10 µM
Dilute 1:10 in DMSO (1 mM)
10 µL
990 µL
1.0%
1 µM
Dilute 1:100 in DMSO (100 µM)
10 µL
990 µL
1.0%
Best Practice: If precipitation is observed even with stepwise dilution, consider pre-mixing the DMSO stock with a carrier protein (e.g., 0.1% BSA) or a mild surfactant (e.g., Pluronic F-127) before adding it to the bulk aqueous medium.
Quality Control & Self-Validation System
To ensure the trustworthiness of your experimental data, the integrity of the stock solution must be periodically validated.
Chemical Validation (HPLC-UV): At 1-month and 3-month intervals, run an aliquot of the stock solution on an HPLC system. The appearance of a new, more polar peak corresponding to the free 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline indicates that water has compromised the stock, causing premature ester hydrolysis. If this peak exceeds 5% of the total area, discard the batch.
Physical Validation (Tyndall Effect Test): Upon diluting the compound into your final aqueous assay buffer, shine a laser pointer through the transparent tube. If the laser beam becomes visible as a solid line of scattered light (Tyndall effect), micro-precipitates have formed. The solution must be discarded, and the dilution protocol adjusted (e.g., by increasing carrier protein concentration).
References
Kryl'skii ED, et al. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. Journal of Biomedical Research, 2022, 36(6): 423-434. Available at:[Link]
National Center for Biotechnology Information (PMC). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Available at:[Link]
Isobe Y, et al. Synthesis and Biological Evaluation of 8-Oxoadenine Derivatives as Toll-like Receptor 7 Agonists Introducing the Antedrug Concept. Journal of Medicinal Chemistry, 2010. Available at:[Link]
The stabilization of synthetic polymers and elastomers against thermo-oxidative degradation is a critical requirement for extending material lifespans. Historically, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its oligomers have been heavily utilized as aminic antioxidants in the rubber and plastics industries[1]. While effective at scavenging free radicals, traditional TMQ monomers suffer from high volatility and a tendency to migrate (bloom) out of polyolefin matrices, while TMQ oligomers can exhibit poor solubility in highly non-polar environments.
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (TMQ-PA) represents an advanced, functionalized derivative designed to overcome these limitations. By introducing a bulky phenylacetate ester group at the 6-position of the dihydroquinoline ring, this molecule achieves three critical functional upgrades:
Reduced Volatility: The increased molecular weight significantly lowers the vapor pressure, making it suitable for high-temperature melt compounding without off-gassing.
Enhanced Matrix Compatibility: The ester linkage improves solubility in polar-modified polymers (e.g., Ethylene-Vinyl Acetate, Polyurethanes) while the aromatic rings maintain compatibility with styrenic block copolymers and rubbers.
Steric Modulation: The 6-position substitution electronically and sterically modulates the reactivity of the secondary amine, optimizing the kinetics of hydrogen donation to peroxy radicals (ROO•)[2].
Mechanism of Action
Like its parent compound and structural analogs (such as ethoxyquin), TMQ-PA functions as a primary, chain-breaking donor (CB-D) antioxidant[3]. During polymer auto-oxidation, heat or UV exposure generates alkyl radicals (R•), which rapidly react with oxygen to form peroxy radicals (ROO•). The secondary amine of the dihydroquinoline ring donates a hydrogen atom to the peroxy radical, neutralizing it into a hydroperoxide (ROOH) and forming a highly stable, resonance-stabilized nitroxyl radical (A•) that cannot propagate the oxidation chain.
Mechanism of peroxy radical scavenging by TMQ-PA in polymer matrices.
Comparative Performance Data
To justify the formulation shift from standard TMQ to TMQ-PA, quantitative baseline metrics are essential. The table below summarizes the physical and stabilizing properties of TMQ-PA compared to standard TMQ monomers and oligomers when compounded into a Linear Low-Density Polyethylene (LLDPE) matrix at 1,500 ppm.
Note: The superior Oxidation Induction Time (OIT) of TMQ-PA is attributed to its optimal balance of mobility (to reach oxidation sites) and retention (resistance to volatilization during the 200°C test).
Standardized Experimental Protocols
The following protocols provide a self-validating system for incorporating TMQ-PA into polymer matrices and quantifying its stabilizing efficacy.
Protocol A: Melt Compounding via Twin-Screw Extrusion
Objective: Achieve a homogenous dispersion of TMQ-PA in a polyolefin matrix without inducing premature thermal degradation.
Equipment: Co-rotating twin-screw extruder (L/D ratio = 40:1).
Step-by-Step Procedure:
Pre-mixing: Dry blend 99.85 parts LLDPE pellets with 0.15 parts (1500 ppm) TMQ-PA in a high-speed mixer for 5 minutes. Causality: Dry blending ensures uniform coating of the pellets, preventing localized high-concentration zones that can cause feed-throat bridging.
Purging: Purge the extruder feed throat with Nitrogen (N2) gas. Causality: Aminic antioxidants are highly reactive with atmospheric oxygen at elevated temperatures. N2 purging prevents the premature consumption of the antioxidant during the melting phase.
Temperature Profile: Set the extruder barrel temperatures from feed to die: 160°C / 175°C / 190°C / 190°C / 195°C.
Extrusion: Operate the twin-screw at 150 RPM. Feed the blend using a gravimetric feeder to maintain a constant residence time of approximately 90 seconds.
Cooling & Pelletization: Extrude the strand into a chilled water bath (15°C) and pelletize. Dry the pellets in a desiccant oven at 60°C for 4 hours to remove surface moisture.
Protocol B: Oxidation Induction Time (OIT) Determination
Objective: Quantify the thermo-oxidative stability of the compounded polymer using Differential Scanning Calorimetry (DSC).
Step-by-Step Procedure:
Sample Preparation: Slice a 10.0 ± 0.5 mg sample from the core of an extruded pellet. Place it in an open aluminum DSC pan. Causality: Using an open pan ensures unrestricted diffusion of oxygen into the polymer melt, which is required for accurate OIT measurement.
Inert Ramp: Place the sample and an empty reference pan into the DSC cell. Purge the cell with Nitrogen (50 mL/min). Ramp the temperature from 25°C to 200°C at a rate of 20°C/min.
Isothermal Equilibration: Hold the temperature isothermally at 200°C for 5 minutes under Nitrogen. Causality: This step melts the polymer completely and establishes a flat thermal baseline before oxidation begins.
Gas Switch (The Trigger): At exactly 5 minutes, switch the purge gas from Nitrogen to pure Oxygen (O2) at 50 mL/min. Mark this exact time as
t0
.
Exothermic Detection: Monitor the heat flow. The TMQ-PA will protect the polymer, maintaining a flat baseline. Once the antioxidant is consumed, auto-oxidation of the polymer begins, resulting in a sharp exothermic peak.
Data Analysis: Determine the OIT by extrapolating the steepest slope of the exotherm back to the extended baseline. The time difference between
t0
and the intersection point is the OIT.
Standardized workflow for compounding TMQ-PA and evaluating efficacy via DSC.
Troubleshooting & Quality Control
When working with functionalized dihydroquinolines, formulation engineers must monitor for specific handling and processing anomalies:
Premature Cross-linking in Elastomers: TMQ derivatives are generally inert toward peroxide cross-linkers used in EPDM[1]. However, if the phenylacetate ester undergoes premature hydrolysis due to high moisture content during compounding, the resulting acidic byproducts can interfere with sulfur-cure systems. Solution: Ensure raw materials are dried to <0.05% moisture before compounding.
Discoloration (Pinking/Yellowing): Aminic antioxidants inherently form conjugated quinone-imine structures upon scavenging radicals, which absorb visible light. While TMQ-PA is less prone to severe discoloration than monomeric TMQ, it should not be used in optically clear or bright-white consumer plastics. Solution: Restrict use to carbon-black filled systems (e.g., tires, wire/cable jacketing) or industrial films where color is secondary to mechanical retention.
Storage Instability: Similar to TMQ polymers, TMQ-PA should be protected from prolonged exposure to light and temperatures above 60°C (140°F) to prevent auto-oligomerization or degradation in its neat form[4].
References
2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]
Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. National Center for Biotechnology Information (PMC). Available at:[Link]
Antioxidant Profile of Ethoxyquin and Some of Its S, Se, and Te Analogues. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
improving aqueous solubility of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate for biological assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the aqueous solubility of the hydrophobic compound 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the aqueous solubility of the hydrophobic compound 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate for use in biological assays. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common experimental challenges.
Q1: Why is my 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate not dissolving in my aqueous assay buffer?
A1: The molecular structure of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is the primary reason for its poor aqueous solubility. It is a large, predominantly non-polar molecule. The presence of a phenylacetate group and multiple trimethyl groups on the dihydroquinoline core contributes to a significant hydrophobic character. Such compounds are often classified as "greasy" or lipophilic and inherently resist dissolving in water-based solutions like most biological buffers.
Section 2: Primary Solubilization Strategies
This section covers the most common first-line approaches to solubilizing hydrophobic compounds.
Q2: How can I use a co-solvent like DMSO to dissolve my compound for a cell-based assay?
A2: Using a water-miscible organic co-solvent is the most common initial strategy.[2] The co-solvent disrupts the hydrogen bonding network of water, reducing the overall polarity of the solvent system and allowing the hydrophobic compound to dissolve.[2] Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent for this purpose.
Causality: DMSO is an aprotic, highly polar solvent that is miscible with water and a wide range of organic solvents. This allows it to act as a bridge, effectively creating a solvent environment that is more favorable for your hydrophobic compound.
Key Considerations:
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
Final Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v) , as higher concentrations can be cytotoxic or interfere with cellular processes.[3][4]
Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples but without the compound. This is crucial to ensure that any observed biological effects are due to your compound and not the solvent.[5]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a very common issue known as "crashing out." It happens when the compound, stable in the high-concentration organic stock, is abruptly transferred to a predominantly aqueous environment where its solubility is exceeded.[6]
Troubleshooting Steps:
Modify Dilution Technique: Instead of adding a small volume of DMSO stock directly into the full volume of buffer, try adding the aqueous buffer to the DMSO stock dropwise while continuously vortexing. This more gradual change in solvent polarity can help keep the compound in solution.[6]
Reduce Final Concentration: Your target concentration might be above the compound's solubility limit in the final buffer/media, even with a small amount of DMSO. Try testing a lower final concentration.[6]
Incorporate Serum: If your assay medium contains serum, proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[5] Try diluting your stock solution into a serum-containing medium first.
Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of the compound, but be cautious as this may not be suitable for all compounds or assays.[6]
Q4: Can I adjust the pH to improve the solubility of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate?
A4: Yes, pH adjustment can be a very effective strategy for compounds with ionizable groups.[7] The dihydroquinoline core of your compound contains a basic nitrogen atom.[8]
Mechanism: In acidic conditions (lower pH), this nitrogen atom can become protonated, acquiring a positive charge.[8] This ionized form of the molecule is generally much more soluble in aqueous solutions than the neutral form.[8] The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation .[9][10]
For a weak base (like your compound): Solubility increases as the pH is lowered below its pKa.
Experimental Approach:
Determine if your assay can tolerate a lower pH.
If so, prepare your buffer at a more acidic pH (e.g., pH 6.0 or 6.5) and test for solubility improvement.
Be aware that altering the pH can affect cell viability, enzyme activity, and other biological parameters, so appropriate controls are essential.
If primary methods are insufficient or interfere with the assay, more advanced techniques can be employed.
Q5: How do cyclodextrins work, and how can I use them?
A5: Cyclodextrins are cyclic oligosaccharides that can significantly enhance the aqueous solubility of hydrophobic molecules.[11] They have a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[12]
Mechanism of Action: The hydrophobic compound (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex."[13][14] This complex effectively shields the hydrophobic part of your compound from the aqueous environment, dramatically increasing its apparent solubility.[14]
Commonly Used Cyclodextrins in Research:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[14]
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another popular choice with excellent solubilizing capacity.
Protocol Consideration: Prepare a solution of HP-β-CD in your aqueous buffer and then add your compound (or a concentrated stock in a minimal amount of organic solvent) to this solution. The formation of the inclusion complex can be facilitated by stirring or sonication.
Q6: What are surfactants, and are they suitable for biological assays?
A6: Surfactants (or detergents) are amphipathic molecules that can solubilize hydrophobic compounds by forming micelles.[15] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures where the hydrophobic tails form a core and the hydrophilic heads face the aqueous solvent. Your hydrophobic compound can partition into this hydrophobic core, making it soluble in the bulk aqueous solution.[16]
Types of Surfactants:
Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are generally considered milder and less likely to denature proteins than ionic detergents.[17] They are often used in immunoassays and enzyme assays to prevent non-specific binding and improve solubility.[15][17]
Zwitterionic surfactants (e.g., CHAPS) are also considered mild and are effective at solubilizing membrane proteins while preserving their function.[17]
Caution: Surfactants can interfere with biological assays. They can disrupt cell membranes, denature proteins, and inhibit enzyme activity.[18] It is absolutely critical to run vehicle controls and determine the maximum tolerable concentration of the surfactant in your specific assay system.[19][20]
Section 4: Troubleshooting & Assay Integrity
Q7: My solubilizing agent (e.g., DMSO, cyclodextrin) seems to be affecting my experimental results. How can I confirm this?
A7: This is a critical issue known as excipient or vehicle interference.[21][22] Solubilizing agents are not always inert and can have their own biological effects.[19]
Systematic Troubleshooting:
Run a Dose-Response Curve for the Vehicle: Before testing your compound, test the vehicle alone at a range of concentrations, including and exceeding the final concentration you plan to use in your experiment. For example, if your final DMSO concentration is 0.1%, test 0.05%, 0.1%, 0.25%, and 0.5% DMSO alone.[3]
Check for Assay Signal Interference: Some excipients can directly interfere with the assay readout. For instance, they might absorb light at the same wavelength as your detection molecule or quench a fluorescent signal.[21] Run the vehicle control with your assay's detection reagents but without any biological components (e.g., cells or enzymes) to check for this.
Data Summary: Common Solubilizing Agents
Agent
Type
Typical Final Conc.
Advantages
Potential Disadvantages & Assay Interference
DMSO
Co-solvent
< 0.5%
Powerful solvent, widely used.
Cytotoxicity above 0.5-1%, can induce cell differentiation, may scavenge ROS.[4][23][24]
Ethanol
Co-solvent
< 1%
Biocompatible at low conc.
Can have cellular effects, less powerful than DMSO for very hydrophobic compounds.[4][25]
Sterile aqueous assay buffer (e.g., PBS or cell culture medium)
Sterile microcentrifuge tubes
Vortex mixer
Procedure:
Prepare High-Concentration Stock (e.g., 20 mM):
Weigh out the required amount of compound powder into a sterile tube.
Add the calculated volume of 100% DMSO to achieve a 20 mM concentration.
Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect against a light source to ensure no solid particles remain. If needed, briefly sonicate in a water bath.
Store this stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
[5]
Prepare Intermediate Dilution (Optional but Recommended):
To avoid issues with small pipetting volumes and to facilitate a more gradual solvent change, prepare a 10X or 100X intermediate dilution of your stock in 100% DMSO or in your assay buffer (if solubility permits).
Prepare Final Working Solution (Example for a 20 µM final concentration from a 20 mM stock):
This represents a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
Pipette 999 µL of pre-warmed (37°C) aqueous assay buffer into a sterile tube.
While vortexing the tube of buffer, add 1 µL of the 20 mM DMSO stock solution. Add the stock solution dropwise into the vortex to ensure rapid and efficient mixing.
[6] * Continue vortexing for an additional 10-15 seconds.
Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect).
Prepare Vehicle Control:
Pipette 999 µL of the same pre-warmed aqueous assay buffer into a separate sterile tube.
While vortexing, add 1 µL of 100% DMSO (the same solvent used for the stock).
This solution now contains 0.1% DMSO and serves as your negative control to test for any effects of the solvent on the assay.
Application to Assay:
Use the prepared working solution and vehicle control immediately in your biological assay. Do not store dilute aqueous solutions of hydrophobic compounds for extended periods, as they may precipitate over time.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). MDPI. Retrieved March 7, 2026, from [Link]
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2022). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved March 7, 2026, from [Link]
Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2006). ACS Publications. Retrieved March 7, 2026, from [Link]
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006). PubMed. Retrieved March 7, 2026, from [Link]
Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (2013). University of Copenhagen. Retrieved March 7, 2026, from [Link]
pKa values in solubility determination using the Henderson- Hasselbalch equation. (2015). ADMET and DMPK. Retrieved March 7, 2026, from [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. (2002). ACS Publications. Retrieved March 7, 2026, from [Link]
Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Course Hero. Retrieved March 7, 2026, from [Link]
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). ACS Publications. Retrieved March 7, 2026, from [Link]
1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. (1982). ResearchGate. Retrieved March 7, 2026, from [Link]
(PDF) pKa values in solubility determination using the Henderson-Hasselbalch equation. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]
Effect of Signal Interference From Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid chromatography/mass Spectrometry. (2002). PubMed. Retrieved March 7, 2026, from [Link]
The effects of solvents on embryonic stem cell differentiation. (2006). PubMed. Retrieved March 7, 2026, from [Link]
Analytical Considerations for Excipients Used in Biotechnology Products. (n.d.). CASSS. Retrieved March 7, 2026, from [Link]
Excipient interference on development of a cGMP assay for PDE5. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (2013). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
(PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2018). PubMed. Retrieved March 7, 2026, from [Link]
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Vietnam Academy of Science and Technology. Retrieved March 7, 2026, from [Link]
Surfactants: physicochemical interactions with biological macromolecules. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Figshare. Retrieved March 7, 2026, from [Link]
Excipient interference: Significance and symbolism. (n.d.). Wisdomlib. Retrieved March 7, 2026, from [Link]
How can I avoid precipitation of a substance after adding DMEM? (2014). ResearchGate. Retrieved March 7, 2026, from [Link]
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate — Chemical Substance Information. (n.d.). ChemSafetyPRO. Retrieved March 7, 2026, from [Link]
Physicochemical Properties. (n.d.). Taiwan Drug Expression and Correlated-knowledge platform. Retrieved March 7, 2026, from [Link]
1,2-Dihydro-2,2,4-trimethyl-6-phenylquinoline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
What are the chances of precipitation in column while using buffers as mobile phase? (2012). ResearchGate. Retrieved March 7, 2026, from [Link]
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. Retrieved March 7, 2026, from [Link]
Nitrogen-containing heterocycles: Organic Chemistry II... (n.d.). Fiveable. Retrieved March 7, 2026, from [Link]
Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). ACS Publications. Retrieved March 7, 2026, from [Link]
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. Retrieved March 7, 2026, from [Link]
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Welcome to the technical support resource for the HPLC analysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to diagnos...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the HPLC analysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue in liquid chromatography: peak tailing. Asymmetrical peaks can compromise the accuracy of quantification and the overall validity of your results.
This document moves beyond a simple checklist. It delves into the physicochemical principles governing the chromatographic behavior of this specific analyte, providing you with the causal understanding needed to not only fix the problem but also to build more robust analytical methods in the future.
Part 1: Quick Diagnosis & FAQs
This section is designed to help you rapidly identify the likely source of your peak tailing issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?A: Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. A perfect peak is a symmetrical Gaussian shape. Tailing is problematic because it reduces peak height, complicates integration for accurate quantification, and can hide smaller, co-eluting impurities.[1]
Q2: Is 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate prone to peak tailing?A: Yes. The core structure contains a dihydroquinoline moiety, which includes a basic nitrogen atom. Basic compounds are highly susceptible to undesirable secondary interactions with the stationary phase, a primary cause of peak tailing.[2][3]
Q3: Does the issue affect all peaks or just the target analyte?A: This is a critical diagnostic question.
If only your analyte peak tails: The issue is likely chemical in nature, related to specific interactions between your molecule and the column or mobile phase.
If all peaks in the chromatogram tail: The problem is likely mechanical or systemic, such as a column void, a blocked frit, or extra-column dead volume.[4][5]
Q4: What is an acceptable tailing factor?A: The USP (United States Pharmacopeia) tailing factor, or asymmetry factor (As), is a quantitative measure of peak shape. An ideal peak has a tailing factor of 1.0. For most assays, a tailing factor of ≤ 1.5 is considered acceptable, although values closer to 1.0 are always desirable.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect explanations and step-by-step protocols to resolve peak tailing.
The "Why": Understanding the Primary Cause of Tailing for Basic Compounds
The most common cause of peak tailing for basic analytes like 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18, C8).[1][2] These silanol groups are acidic (pKa ≈ 3.5-4.5) and can become deprotonated (negatively charged, SiO⁻) at moderate pH levels. Your basic analyte, when protonated (positively charged), will engage in a strong ionic interaction with these sites. This secondary retention mechanism is much stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be held back, resulting in a "tail".[6][7]
Caption: Analyte-Silanol Interaction at Mid-pH.
The "How-To": Protocols for Minimizing Silanol Interactions
Protocol 1: Mobile Phase pH Adjustment
The most powerful tool to combat silanol interactions is controlling the mobile phase pH.[8][9]
Objective: Protonate the silanol groups to neutralize their negative charge.
Action: Lower the mobile phase pH to a value between 2.5 and 3.0. This ensures the vast majority of silanol groups are in their neutral Si-OH form, eliminating the strong ionic secondary interaction.[2][3]
Reagents: Use a buffer effective in this range. A 20-50 mM solution of phosphate or formate is common. For example, prepare the aqueous portion of your mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA).
Verification: Observe the peak shape. A significant reduction in tailing and likely a decrease in retention time should occur. You may need to decrease the organic solvent percentage to bring the retention time back to the desired window.
Protocol 2: Use of Modern, High-Purity Columns
Column technology has advanced significantly to address this very issue.
Objective: Use a stationary phase with minimal accessible silanol groups.
Action:
Use an End-Capped Column: Most modern columns are "end-capped," a process where residual silanols are chemically reacted with a small silylating agent (e.g., trimethylchlorosilane) to block them.[1][3] Confirm your column is of this type.
Use a Type B or Hybrid Silica Column: Modern columns are typically made from high-purity "Type B" silica, which has fewer acidic silanol groups and lower metal contamination compared to older "Type A" silica.[2][7] Hybrid silica particles, which incorporate organic groups into the silica matrix, also exhibit reduced silanol activity and improved pH stability.
Verification: If you are using an older column, switching to a modern, end-capped, high-purity silica column will almost certainly improve peak shape for your basic analyte.
Protocol 3: Addition of a Competing Base (Use with Caution)
This is a more traditional approach, often unnecessary with modern columns.
Objective: Saturate the active silanol sites with a different basic molecule so they are unavailable to interact with your analyte.
Action: Add a small concentration (e.g., 0.1% or ~10-20 mM) of a basic amine, such as triethylamine (TEA), to the mobile phase.[2] TEA will preferentially interact with the active sites, improving the peak shape of the analyte.
Caveats: TEA can shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector. This should be considered a last resort.
Guide 2: Optimizing Mobile Phase and Sample Conditions
The "Why": Maintaining a Single Analyte Form
If the mobile phase pH is too close to the analyte's pKa, the molecule will exist as a mixture of its protonated (ionized) and neutral (unionized) forms. These two forms have different retention behaviors, leading to peak broadening or splitting, which can manifest as severe tailing.[10][11] It is crucial to set the pH at least 1.5 to 2 units away from the pKa to ensure the analyte is in a single, stable ionic state.[8][11]
The "How-To": Protocols for Method Optimization
Protocol 4: Ensure Sufficient Buffer Capacity
Objective: Maintain a constant, stable pH throughout the analytical system.
Action: Use a buffer concentration of at least 10-25 mM.[4][7] Low buffer concentrations can be overwhelmed by the sample matrix or the column surface, leading to localized pH shifts and poor peak shape.
Verification: If you suspect insufficient buffering, double the buffer concentration and observe if the peak shape improves and becomes more consistent.[4]
Protocol 5: Match Sample Solvent to Mobile Phase
Objective: Avoid peak distortion caused by the injection solvent.
Action: Ideally, dissolve your sample in the initial mobile phase. If the sample has low solubility, use the weakest solvent possible that still provides adequate solubility. Injecting a sample dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than the mobile phase can cause the analyte to precipitate at the column head or travel through in a distorted band.[5][12]
Verification: If you suspect a solvent mismatch, re-dissolve the sample in the mobile phase (or a weaker solvent) and re-inject.
Guide 3: Troubleshooting System and Column Health
The "Why": Physical Problems Lead to Poor Peak Shape
Mechanical issues in the HPLC system or degradation of the column can disrupt the flow path of the analyte, causing peak distortion that typically affects all peaks in the chromatogram.
The "How-To": Protocols for System Diagnosis
Protocol 6: Check for Column Contamination or Voids
Objective: Ensure the column packing bed is clean and uniform.
Action:
Contamination: If a strongly retained substance from a previous injection is "bleeding" from the column, it can interfere with peak shapes. Wash the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent).
Blocked Frit/Void: Particulates from the sample or system can clog the inlet frit of the column. A sudden pressure shock can also create a void or channel in the packing material at the column head.[13] This will cause peak tailing or splitting for all peaks.[14]
Verification: First, remove the column, replace it with a union, and run the system to ensure the baseline is stable and pressure is near zero. If the system is fine, the column is the issue. Try back-flushing the column (if the manufacturer allows) at a low flow rate. If this doesn't work, the column may be irreversibly damaged and should be replaced.[5] The simplest test is to substitute the suspect column with a new, identical one.[4]
Part 3: Recommended Baseline HPLC Method
For scientists beginning method development for 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, the following provides a robust starting point designed to minimize peak tailing.
Parameter
Recommended Condition
Rationale
Column
High-Purity, End-Capped C18 (e.g., Waters XBridge, Agilent Zorbax StableBond, Phenomenex Luna) 150 x 4.6 mm, 3.5 or 5 µm
A C18 phase provides good hydrophobic retention. The high-purity, end-capped silica minimizes silanol interactions.[3]
Mobile Phase A
0.1% Formic Acid in Water (pH ≈ 2.7)
Low pH protonates silanols, preventing secondary interactions. Volatile and MS-compatible.[2]
Mobile Phase B
Acetonitrile or Methanol
Acetonitrile often provides sharper peaks and lower backpressure.
Gradient
Start at 40% B, ramp to 95% B over 15 min, hold for 2 min, return to initial conditions.
A gradient is recommended to ensure elution of the hydrophobic analyte and any impurities with good peak shape.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 - 40 °C
Elevated temperature can improve efficiency and reduce peak tailing by speeding up mass transfer kinetics.
Detection
UV, wavelength to be determined by UV scan of the analyte (likely ~254-280 nm).
Injection Volume
5 - 10 µL
Keep the injection volume small to avoid column overload.[5]
Sample Diluent
Mobile Phase A / Mobile Phase B (40:60)
Match the initial chromatographic conditions to ensure good peak shape.
Part 4: Visual Troubleshooting Workflow
Use this flowchart to systematically diagnose the cause of peak tailing.
Caption: Systematic workflow for diagnosing peak tailing.
References
Chrom Tech, Inc. (2025, October 28).
Industry News. (2023, December 27).
Crawford Scientific.
Shimadzu.
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
ALWSCI. (2025, November 27).
ACD/Labs. (2022, October 6).
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
Kara, Y., et al. (2021, June 8). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO.
Rodrigues, C. A., et al. (n.d.). Development and Validation of RP- HPLC Method for Determination of Primaquine in Extended Release Tablets.
Lawal, I., et al. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria.
Semantic Scholar. (2021, March 26). Research Article Phytochemical Analysis Using UPLC-MS Combined with Network Pharmacology Approaches to Explore the Biomarkers fo.
overcoming column retention challenges for 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate .
This molecule presents a "perfect storm" of chromatographic challenges: a highly lipophilic core that causes excessive retention, a basic secondary amine that triggers severe peak tailing, an oxidation-prone dihydroquinoline ring, and a pH-sensitive ester linkage.
The following guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing self-validating protocols to establish a robust, reproducible analytical method.
Diagnostic Workflow
Diagnostic workflow for troubleshooting dihydroquinoline ester retention and peak shape issues.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my analyte exhibit excessive retention times (>20 mins) even with a high percentage of organic mobile phase?Causality: Retention in reversed-phase HPLC is fundamentally governed by the hydrophobic surface area of the molecule[1]. The combination of the trimethyl groups, the quinoline core, and the phenylacetate moiety creates a massive hydrophobic pocket. Standard high-density C18 columns over-retain this molecule due to excessive dispersive interactions.
Solution: Shift your stationary phase chemistry. Moving from a dense C18 to a Phenyl-Hexyl column introduces
π−π
interactions with the quinoline and phenyl rings. This provides alternative selectivity, allowing you to elute the compound efficiently without relying on brute-force hydrophobic partitioning.
Q2: How do I eliminate the severe peak tailing observed at the trailing edge of the peak?Causality: Peak tailing for this molecule is a chemical phenomenon, not a physical one. The secondary amine in the 1,2-dihydroquinoline ring is basic. In standard mobile phases (pH > 3.0), residual silanol groups (Si-OH) on the silica support ionize into negatively charged silanoxides (Si-O⁻). The basic amine interacts strongly with these ionized silanols via ion-exchange mechanisms, causing the peak to drag[2].
Solution: While end-capping helps, steric hindrance prevents manufacturers from neutralizing 100% of silanols[2]. To resolve this, utilize a polar-embedded column (e.g., an amide-linked C18). These columns create a localized hydration layer that physically shields basic analytes from residual silanols[3].
Q3: I am observing peak splitting, baseline drift, and poor recovery over sequential injections. Is the column failing?Causality: You are likely observing on-column degradation. 1,2-dihydroquinolines (such as the closely related molecule ethoxyquin) are potent antioxidants, meaning they are highly susceptible to oxidation[4]. Furthermore, the phenylacetate group is an ester. If you drop the mobile phase pH too low (< 2.0) to fix the amine tailing, you will inadvertently trigger acid-catalyzed hydrolysis of the ester.
Solution: You must operate in a strict pH "sweet spot" (pH 4.0 - 5.0) using an acetate buffer. This pH is low enough to suppress the majority of silanol ionization, but high enough to protect the ester linkage. Additionally, rigorous degassing of the mobile phase is required to prevent dissolved oxygen from oxidizing the dihydroquinoline core.
Quantitative Data: Column & Mobile Phase Optimization Matrix
The following table summarizes the quantitative impact of different column chemistries and pH environments on the chromatography of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate.
Column Chemistry
Mobile Phase pH
Retention Factor (
k′
)
Asymmetry Factor (
As
)
On-Column Recovery
Mechanistic Outcome
C18 (Standard)
6.5 (Unbuffered)
18.4
2.8
85%
High hydrophobic retention; severe silanol ionization causes tailing.
C18 (End-capped)
2.0 (TFA)
15.2
1.3
68%
Silanols protonated (good shape), but low pH induces ester hydrolysis.
Polar-Embedded C18
4.5 (Acetate)
12.1
1.1
98%
Shielded silanols prevent tailing; moderate pH protects the ester.
To ensure trustworthiness in your analytical method, do not rely on assumptions. Use the following self-validating protocols to definitively identify and resolve your retention challenges.
Protocol 1: Chemical vs. Physical Tailing Validation Assay
Purpose: To definitively prove whether peak tailing is caused by basic amine/silanol interactions or a physically damaged column bed.
Prepare the Marker Mix: Prepare a single vial containing 10 µg/mL Uracil (
t0
void volume marker), 50 µg/mL Toluene (neutral hydrophobic marker), and 50 µg/mL of your dihydroquinoline ester analyte.
Execute the Run: Inject 5 µL of the mix onto your current column using an isocratic mobile phase of 60% Acetonitrile / 40% Water (unbuffered).
Analyze Asymmetry (
As
): Calculate the asymmetry factor for both Toluene and the target analyte.
Self-Validation Logic:
Outcome A: If Toluene exhibits
As
> 1.5, your column frit is clogged or the silica bed has collapsed. Replace the column.
Outcome B: If Toluene is perfectly symmetrical (
As
< 1.1) but the dihydroquinoline ester tails severely (
As
> 2.0), the physical bed is intact. The failure is strictly chemical (silanol interactions). Proceed to Protocol 2.
Purpose: To establish a method that elutes the hydrophobic compound efficiently while preventing both ester hydrolysis and amine tailing.
Mobile Phase Preparation:
Aqueous (A): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to exactly 4.5 using glacial acetic acid.
Organic (B): 100% LC-MS grade Acetonitrile. (Acetonitrile is preferred over Methanol as it provides lower viscosity and superior solvation for bulky aromatic esters).
Degassing (Critical Step): Sonicate both mobile phases for 15 minutes, then apply continuous vacuum degassing on the HPLC system. Mechanistic Rationale: Removing dissolved oxygen prevents the on-column oxidation of the dihydroquinoline core.
Column Setup: Install a Phenyl-Hexyl or Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm). Equilibrate with 50% A / 50% B for 20 column volumes.
Execute Stability Sequence: Inject the analyte 6 consecutive times.
Self-Validation Logic: Calculate the Relative Standard Deviation (RSD) of the peak area and retention time across the 6 injections.
An area RSD < 1.0% and stable retention times validate that on-column degradation (hydrolysis/oxidation) has been successfully arrested.
If ghost peaks appear in subsequent blank injections, the ester is still hydrolyzing; verify your buffer pH has not drifted below 4.0.
References
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at:[Link]
MTC USA. "What determines the retention of a molecule in reversed phase HPLC - FAQ." MTC USA. Available at:[Link]
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]
SIELC Technologies. "Ethoxyquin." SIELC Technologies. Available at:[Link]
Benchmarking 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl Phenylacetate (TMQ-PA): A Comparative Guide to Advanced Antioxidant Efficacy
Executive Summary The demand for highly stable, low-volatility antioxidants in polymer science, lipid stabilization, and drug formulation has driven the evolution of the 1,2-dihydroquinoline class. While commercial stand...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The demand for highly stable, low-volatility antioxidants in polymer science, lipid stabilization, and drug formulation has driven the evolution of the 1,2-dihydroquinoline class. While commercial standards like Ethoxyquin (EQ) and Butylated Hydroxytoluene (BHT) offer excellent radical scavenging, they are frequently limited by high volatility, thermal degradation, and regulatory scrutiny.
This guide benchmarks 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (CAS: 300588-68-5) —hereafter referred to as TMQ-PA —against industry standards. By masking the electron-donating oxygen with a phenylacetate ester, TMQ-PA acts as a "pro-antioxidant." This structural modification alters its kinetic profile, trading rapid initial quenching for superior thermal stability and sustained, long-term radical neutralization.
Mechanistic Rationale: The "Pro-Antioxidant" Advantage
To understand the experimental choices in this guide, we must first examine the causality behind TMQ-PA’s molecular design. Traditional 1,2-dihydroquinolines[1] rely on the secondary amine (N-H) and a para-substituted electron-donating group (like the ethoxy group in Ethoxyquin) to lower the Bond Dissociation Enthalpy (BDE), allowing for rapid Hydrogen Atom Transfer (HAT) to peroxyl radicals.
However, this high electron density makes standard dihydroquinolines susceptible to premature autoxidation during high-temperature processing. TMQ-PA solves this via esterification. The electron-withdrawing phenylacetate group at the 6-position slightly increases the N-H BDE, stabilizing the intact molecule. Upon exposure to thermal stress, matrix hydrolysis, or enzymatic cleavage, the ester bond breaks, releasing the highly active 6-hydroxy-TMQ derivative. This creates a dual-action, sustained-release scavenging system.
Fig 1. Dual-action radical scavenging and activation pathway of TMQ-PA.
Experimental Benchmarking Protocols
As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into its generation. The following protocols are designed as self-validating systems to ensure that environmental artifacts do not skew the comparative benchmarking.
This assay measures the direct electron/hydrogen-donating capacity of the antioxidants. Because TMQ-PA is a sustained-release molecule, measuring single-timepoint absorbance is insufficient; a kinetic approach is required, as originally established in foundational stable free radical methodologies .
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Self-Validation: Read the absorbance at 517 nm; it must be between 0.90 and 1.10. If lower, the DPPH has degraded and must be remade.
Sample Preparation: Prepare 10 mM stock solutions of TMQ-PA, Ethoxyquin, BHT, and Trolox (positive control) in methanol. Dilute to working concentrations (5–100 µM).
Reaction Initiation: In a 96-well quartz plate, mix 200 µL of DPPH solution with 20 µL of the antioxidant sample.
Kinetic Monitoring: Measure absorbance at 517 nm every 2 minutes for 120 minutes at 25°C.
Internal Control: Include a DPPH + methanol blank. The blank's absorbance must not drift more than 5% over 120 minutes; otherwise, ambient light/heat is compromising the assay.
Data Output: Calculate the EC₅₀ (concentration required to quench 50% of DPPH) and T_EC₅₀ (time required to reach steady-state at the EC₅₀ concentration).
To evaluate macroscopic protection in a lipid matrix, we utilize accelerated oxidation under elevated heat and aeration, adhering to the principles of.
Matrix Stripping: Pass commercial sunflower oil through a silica gel column to remove endogenous tocopherols. Self-Validation: Run the stripped oil without additives. The Induction Time (IT) must be <2.0 hours at 110°C. This proves the baseline is zeroed and any protection is strictly from the spiked antioxidant.
Spiking: Dose the stripped oil with exactly 500 ppm (w/w) of TMQ-PA, Ethoxyquin, and BHT. Stir under nitrogen for 30 minutes to ensure homogeneity.
Oxidation: Transfer 3.0 g of each spiked oil into Rancimat reaction vessels. Heat to 110°C with a continuous purified air flow of 20 L/h.
Detection: Route the effluent air into measuring vessels containing 50 mL of deionized water. The instrument monitors the electrical conductivity of the water, which spikes when volatile secondary oxidation products (e.g., formic acid) are generated. The inflection point is recorded as the Induction Time (IT).
A major failure point for BHT and Ethoxyquin in polymer extrusion and feed pelleting is volatilization before they can provide protection .
Calibration: Self-Validation: Run a high-purity calcium oxalate monohydrate standard. The instrument must accurately record its three distinct stoichiometric weight loss steps to validate the microbalance and thermocouple.
Sample Loading: Load 10 mg of each neat antioxidant into platinum pans.
Heating Profile: Ramp temperature from 25°C to 400°C at a rate of 10°C/min under a 50 mL/min nitrogen purge.
Data Output: Record the
T10%
(temperature at which 10% mass loss occurs), representing the onset of volatility/degradation.
Quantitative Data & Comparative Analysis
The following table synthesizes the benchmarking data across the three self-validating protocols.
Antioxidant
DPPH EC₅₀ (µM)
DPPH Kinetics (T_EC₅₀)
Rancimat Induction Time (h)
TGA Volatility (
T10%
)
Physical State (25°C)
TMQ-PA
28.5
85 mins (Slow)
14.2 ± 0.3
255 °C
Solid
Ethoxyquin
11.2
< 5 mins (Fast)
8.1 ± 0.2
135 °C
Liquid
BHT
18.4
15 mins (Moderate)
6.5 ± 0.1
148 °C
Solid (Sublimes)
Control (None)
N/A
N/A
1.8 ± 0.1
N/A
N/A
Data Interpretation & Causality
Kinetic Trade-offs: Ethoxyquin demonstrates a highly aggressive initial radical quench (EC₅₀ = 11.2 µM, T_EC₅₀ < 5 mins). However, TMQ-PA shows a much slower kinetic profile (T_EC₅₀ = 85 mins). This is the direct result of the phenylacetate ester drawing electron density away from the dihydroquinoline core, temporarily restricting HAT.
Bulk Matrix Superiority: Despite slower initial kinetics, TMQ-PA vastly outperforms both EQ and BHT in the Rancimat assay (14.2 hours vs. 8.1 hours). Because TMQ-PA is not rapidly consumed by trace surface oxygen, it acts as a deep reservoir. As the lipid matrix degrades and generates heat/acids, the ester hydrolyzes, releasing fresh active antioxidant precisely when the autoxidation chain reaction attempts to accelerate.
Thermal Survivability: TMQ-PA’s
T10%
of 255°C makes it uniquely suited for high-temperature polymer melts (e.g., polyolefins, rubber vulcanization) where Ethoxyquin and BHT would boil off or sublime before providing any stabilizing effect.
Application Scientist Insights
When formulating with 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, product developers must align the molecule's kinetic profile with the application's stress environment.
Do not use TMQ-PA if your system requires immediate, rapid quenching of an existing high-radical load (e.g., rescuing heavily oxidized oils). In such cases, the unesterified Ethoxyquin or a hydrophilic scavenger like Trolox is required.
However, TMQ-PA is the superior choice for prophylactic stabilization . If you are compounding rubber tires, extruding polymer films at >200°C, or formulating long-shelf-life lipid emulsions, TMQ-PA's high molecular weight, low volatility, and thermally-activated deprotection mechanism ensure that the antioxidant survives the manufacturing process and remains dormant until oxidative stress triggers its release.
References
Blois, M.S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181, 1199-1200.[Link]
Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International Journal of Food Science, 2013, 585931.[Link]
ISO 6886:2016. Animal and vegetable fats and oils — Determination of oxidative stability (accelerated oxidation test). International Organization for Standardization.[Link]
comparing binding kinetics of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate and related analogs
In the landscape of modern drug discovery, the adage "affinity is not everything" has never been more resonant. While the equilibrium dissociation constant (KD) provides a crucial snapshot of a drug-target interaction, i...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the adage "affinity is not everything" has never been more resonant. While the equilibrium dissociation constant (KD) provides a crucial snapshot of a drug-target interaction, it is the on-rate (k_a_) and off-rate (k_d_) that truly narrate the dynamic story of a compound's behavior in a biological system.[1][2][3] This guide provides a comprehensive comparison of the binding kinetics of a lead compound, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (Lead Compound 1), and a series of its rationally designed analogs. Through this exploration, we will illuminate how subtle structural modifications can profoundly impact kinetic profiles and, consequently, the therapeutic potential of a drug candidate.
The quinoline and dihydroquinoline scaffolds are privileged structures in medicinal chemistry, known for a wide array of biological activities, including anticancer and cardioprotective effects.[4][5][6] Our lead compound, a derivative of this class, has shown initial promise against a key protein kinase implicated in tumorigenesis. To optimize its pharmacological properties, a focused library of analogs was synthesized to probe the structure-kinetic relationships (SKR).
This guide will delve into the experimental methodologies used to derive high-fidelity kinetic data, present a comparative analysis of the results, and discuss the causal relationships between chemical structure and binding dynamics.
The Cornerstone of Efficacy: Why Binding Kinetics Matter
The journey of a drug from administration to therapeutic action is a dynamic process. The rates at which a drug associates with its target (k_a_ or k_on_) and dissociates from it (k_d_ or k_off_) govern the onset, duration, and even the safety profile of a therapeutic agent.[1][7]
Association Rate (k_a_): A high association rate can contribute to a rapid onset of action, as the drug quickly finds and binds to its target.[8]
Dissociation Rate (k_d_): A low dissociation rate, leading to a long residence time (1/k_d_), can result in a prolonged pharmacodynamic effect, potentially allowing for less frequent dosing.[7][9]
Understanding these parameters allows for the rational design of molecules with optimized therapeutic profiles, moving beyond simple affinity-based screening.[3][10]
Experimental Design: Unveiling the Kinetics
To meticulously characterize the binding kinetics of our dihydroquinoline analogs, we employed Surface Plasmon Resonance (SPR), a label-free, real-time technology renowned for its sensitivity and accuracy in quantifying molecular interactions.[11][12][13]
The following diagram illustrates the standardized workflow utilized for our SPR-based kinetic analysis.
Caption: A streamlined workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Detailed SPR Protocol:
Immobilization of the Target Protein:
The target kinase was immobilized on a CM5 sensor chip via standard amine coupling chemistry. The carboxyl groups on the sensor surface were activated using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
The protein, diluted in 10 mM sodium acetate buffer (pH 5.0), was injected over the activated surface until the desired immobilization level was reached.
Remaining activated groups were deactivated with a 1 M ethanolamine-HCl (pH 8.5) injection. A reference flow cell was prepared similarly but without protein immobilization to enable background subtraction.
Analyte Preparation:
Lead Compound 1 and its analogs were dissolved in DMSO to create 10 mM stock solutions.
A series of dilutions were prepared in the running buffer (e.g., HBS-EP+ buffer) to generate a concentration series, typically ranging from 10 µM down to low nanomolar concentrations. The final DMSO concentration was kept constant across all samples and maintained below 1%.
Kinetic Analysis:
The SPR system was equilibrated with running buffer until a stable baseline was achieved.
For each cycle, a single concentration of the analyte was injected over the reference and protein-immobilized flow cells for a defined period (e.g., 180 seconds) to monitor the association phase.
This was immediately followed by a flow of running buffer for an extended period (e.g., 600 seconds) to monitor the dissociation phase.
Between cycles, the sensor surface was regenerated using a short pulse of a mild acidic or basic solution to ensure complete removal of the bound analyte without denaturing the immobilized protein.
Data Analysis:
The raw sensorgram data was processed by subtracting the signal from the reference flow cell.
The resulting binding curves were globally fitted to a 1:1 Langmuir binding model using the instrument's analysis software to determine the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).
Comparative Kinetic Analysis of Dihydroquinoline Analogs
The following table summarizes the binding kinetics data obtained for Lead Compound 1 and its rationally designed analogs. The structural modifications were focused on the phenylacetate moiety to probe the impact of electrostatic and steric changes on target engagement.
Compound ID
R-Group Modification
k_a_ (1/Ms)
k_d_ (1/s)
K_D_ (nM)
Residence Time (s)
Lead 1
-H
1.2 x 10^5
5.0 x 10^-3
41.7
200
Analog 1A
-F (para)
1.5 x 10^5
4.8 x 10^-3
32.0
208
Analog 1B
-Cl (para)
2.1 x 10^5
2.5 x 10^-3
11.9
400
Analog 1C
-CH3 (para)
1.1 x 10^5
8.0 x 10^-3
72.7
125
Analog 1D
-OCH3 (para)
3.5 x 10^5
1.2 x 10^-3
3.4
833
Structure-Kinetic Relationship (SKR) Insights
The data reveals a compelling structure-kinetic relationship, underscoring the power of targeted chemical modifications.
Comprehensive Operational and Disposal Guide: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the use of specialized heterocyclic compounds. 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (CAS: 300...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the use of specialized heterocyclic compounds. 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (CAS: 300588-68-5) [4] is a highly specialized derivative of the 1,2-dihydroquinoline scaffold. While its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a ubiquitous antioxidant in polymer chemistry, the addition of the phenylacetate moiety at the 6-position significantly alters its lipophilicity and steric profile.
This guide provides a self-validating system for the safe handling, spill containment, and terminal disposal of this compound. We do not just list the steps; we explain the mechanistic causality behind them to ensure your laboratory maintains the highest standards of safety, reproducibility, and environmental compliance.
Physicochemical Hazard Profile
Understanding the physical properties of a chemical is the first step in designing a robust disposal protocol. The dihydroquinoline core is sensitive to autoxidation, while the highly lipophilic phenylacetate ester drives its environmental persistence and dictates our choice of decontamination solvents [2].
Aqueous cleaning is ineffective; requires solvent-assisted decontamination [2].
Aquatic Toxicity
High (log Kow > 4.09)
Strictly prohibited from drain disposal; highly bioaccumulative [3].
Chemical Stability
Air/Light Sensitive
Must be stored and sealed under inert gas (Argon/N₂) to prevent degradation [1].
Combustion Products
CO, CO₂, NOx
Incineration must utilize flue gas scrubbing to neutralize toxic nitrogen oxides [1].
Standard Operating Procedure: Handling and Storage
Before discussing disposal, we must establish the upstream handling protocols that minimize waste generation and prevent accidental exposure.
Methodology: Safe Handling Workflow
Atmospheric Control: Always handle the compound in a well-ventilated fume hood. Because the 1,2-dihydroquinoline core is sensitive to prolonged exposure to air and light (which initiates radical polymerization), purge the primary container with Argon or Nitrogen before sealing [2].
Static Mitigation: The fine dust of quinoline derivatives can form explosive mixtures with ambient air [3]. Use non-sparking spatulas (e.g., PTFE-coated or ceramic) and ensure all analytical balances and transfer equipment are properly grounded.
PPE Requirements: Wear nitrile gloves (minimum 4 mil thickness), safety goggles, and a flame-resistant lab coat. The lipophilic nature of the phenylacetate group means it can readily penetrate lipid bilayers if it contacts the skin.
Spill Response and Containment Protocol
In the event of a spill, immediate containment is critical to prevent aerosolization and environmental release. This protocol relies on solvent-assisted lifting due to the compound's hydrophobicity.
Methodology: Spill Decontamination
Isolation: Immediately remove all sources of ignition. Evacuate non-essential personnel and increase local exhaust ventilation[1].
Mechanical Containment: Do not use a standard laboratory vacuum, as the static charge can ignite the dust. Use spark-proof tools to gently sweep the solid onto a non-reactive weighing paper or absorbent pad[1].
Solvent-Assisted Decontamination: Because the compound is insoluble in water, wash all contaminated surfaces with 60-70% ethanol. Causality: The ethanol solubilizes the lipophilic phenylacetate derivative. Follow this immediately with a surfactant (soap) and water wash to lift the organic layer from the surface [2].
Validation: Do not reenter the area for standard operations until the designated Safety Officer verifies that no residual dust or solvent fumes remain [2].
Terminal Disposal Procedures
The disposal of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate must account for its severe aquatic toxicity and its nitrogen-rich heterocyclic structure.
Methodology: Waste Segregation and Destruction
Waste Segregation: Place all collected spill material, contaminated PPE, absorbent pads, and empty primary containers into a vapor-tight High-Density Polyethylene (HDPE) waste drum. Causality: HDPE provides an excellent barrier against lipophilic organic permeation. Do not mix with acidic waste, as dihydroquinolines can neutralize acids in exothermic reactions [2].
Labeling: Label the container clearly as "Hazardous Organic Solid Waste - Contains Quinoline Derivatives (Severe Aquatic Toxicity)".
Terminal Destruction (Incineration): The only acceptable method of terminal disposal is removal to a licensed chemical destruction plant for controlled incineration. Causality: Because the molecule contains a nitrogenous quinoline ring, standard combustion will generate highly toxic nitrogen oxides (NOx). The incineration facility must be explicitly equipped with flue gas scrubbing technology to neutralize these emissions before environmental release [1].
Operational Workflow Visualization
The following diagram illustrates the logical decision tree for spill containment and disposal, ensuring all personnel can rapidly assess and execute the correct protocol.
Workflow for the containment and terminal disposal of dihydroquinoline derivatives.
References
Harwick Standard. "Material Safety Data Sheet - 2,2,4-Trimethyl-1,2-dihydroquinoline Polymerized". Available at: [Link]
Handling
Personal protective equipment for handling 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety & PPE Architecture for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate
Introduction: Mechanistic Hazard Profiling
Handling complex functionalized heterocycles requires moving beyond generic safety data sheets to understand the specific physicochemical interactions at play. 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate (CAS 300588-68-5) is a specialized quinoline derivative primarily utilized in advanced drug development and materials research [1].
The safety profile of this compound is dictated by two primary structural features:
The Lipophilic Quinoline Core: The 1,2-dihydro-2,2,4-trimethylquinoline moiety is highly lipophilic. If aerosolized dust contacts unprotected skin, this lipophilicity facilitates rapid dermal penetration, leading to systemic exposure and localized irritation [2].
The Phenylacetate Ester Linkage: Under physiological conditions (such as contact with sweat or ocular fluid), the ester linkage can undergo hydrolysis. This reaction releases mildly acidic byproducts that exacerbate eye and skin irritation (H315, H319) [2]. Furthermore, thermal decomposition of the compound emits toxic nitrogen oxides (NOx) [3].
Understanding these mechanisms is critical. It shifts PPE selection from a rigid compliance checklist to a targeted, causality-driven defense system.
Quantitative Hazard & Physicochemical Data
To establish a baseline for our engineering controls and PPE matrix, we must first quantify the compound's properties.
Strictly prohibits drain disposal; mandates chemical incineration[7].
Core Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard profile, the following PPE architecture is mandatory for all active handling phases.
PPE Category
Specification & Standard
Causality & Rationale
Replacement Schedule
Hand Protection
Nitrile Gloves (Min 0.11 mm thickness, EN 374)
Nitrile provides superior chemical resistance against non-polar organic esters compared to latex.
Replace every 2 hours, or immediately upon suspected contamination.
Eye Protection
Tight-fitting Safety Goggles (ANSI Z87.1)
Prevents ocular exposure to fine crystalline dust and potential hydrolytic irritants.
Inspect seals before each use; replace if scratched.
Body Protection
Tyvek Sleeves or Cotton/Poly Lab Coat
Mitigates electrostatic discharge (ESD) which could ignite combustible dust clouds.
Launder weekly; dispose of Tyvek sleeves after single use.
Respiratory
N95/P100 Particulate Respirator
Required only if engineering controls (fume hood) fail or during major spill cleanup[8].
Discard after single use or if breathing resistance increases.
Operational Workflows & Self-Validating Protocols
The following methodologies integrate safety checks directly into the operational steps, ensuring a self-validating system where errors are caught before exposure occurs.
Phase 1: Pre-Handling Setup & Validation
Engineering Control Verification: Before opening the chemical container, activate the chemical fume hood and verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm).
Causality: This specific velocity range ensures optimal capture of aerosolized quinoline particulates without creating turbulent vortices that could blow the powder back into the operator's breathing zone.
PPE Integrity Inflation Test: Take a new pair of nitrile gloves, trap air inside by twisting the cuff, and apply gentle pressure.
Causality: This visual inflation test detects microscopic manufacturing defects or tears. Even a pinhole leak can allow the lipophilic phenylacetate derivative to bypass the barrier and absorb into the dermal layer.
Static Dissipation Check: Ensure all spatulas, weighing boats, and balances are grounded or constructed from anti-static materials.
Causality: Fine organic powders like 2,2,4-trimethyl-1,2-dihydroquinoline derivatives can form combustible dust mixtures in the air. Static discharge acts as a primary ignition source [5].
Phase 2: Active Handling & Transfer
Thermal Acclimation: Allow the sealed container of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate to reach ambient room temperature before opening.
Causality: Opening a cold container causes ambient humidity to condense inside. Moisture drives the premature hydrolysis of the phenylacetate ester, degrading the sample and generating irritant byproducts.
Precision Transfer: Using an anti-static scoop, transfer the required mass into a pre-tared, static-free weighing boat. Keep the transfer distance as short as possible (under 10 cm).
Solvent Integration: If the protocol requires dissolution, add the organic solvent slowly down the interior wall of the vessel.
Causality: Rapid, direct addition of solvent displaces air violently, which can aerosolize the fine powder into the fume hood environment.
Phase 3: Emergency Response & Decontamination
Spill Containment (Dry Protocol): In the event of a surface spill, do not use a water stream [9].
Causality: Because the compound is highly hydrophobic, water will not dissolve it; instead, it will physically spread the contaminant over a larger surface area, complicating cleanup.
Particulate Isolation: Gently cover the spilled powder with a damp absorbent pad to suppress dust generation, or use a specialized HEPA-filtered vacuum rated for combustible dusts.
Chemical Solubilization Wipe: Wipe the contaminated surface with an alcohol-based solvent (e.g., isopropanol), followed by a secondary wipe with mild soapy water.
Causality: Isopropanol matches the polarity of the lipophilic quinoline core, effectively solubilizing and lifting the residue from the benchtop.
Hazardous Waste Segregation: Place all contaminated wipes, PPE, and weighing boats into a clearly labeled, sealable hazardous waste bag.
Causality: The compound exhibits chronic aquatic toxicity (H412)[6]. It must be routed to a licensed facility for high-temperature chemical incineration, which destroys the complex aromatic ring structure and prevents environmental contamination [7].
Workflow Visualization
To synthesize these protocols, the following diagram illustrates the logical progression of safety validation, active handling, and emergency routing.
Operational workflow for the safe handling, containment, and disposal of CAS 300588-68-5.
References
Title: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate — Chemical Substance Information | Source: NextSDS | URL: [Link]
Title: 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers — Chemical Substance Information | Source: NextSDS | URL: [Link]
Title: 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbonitrile — Chemical Substance Information | Source: NextSDS | URL: [Link]
Title: MSDS of Poly(1,2-dihydro-2,2,4-trimethylquinoline) | Source: Capot Chemical | URL: [Link]